Ibritumomab
描述
属性
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQWWZBSTRGEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Ibritumomab Tiuxetan in B-Cell Lymphoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the multifaceted mechanism of action of Ibritumomab tiuxetan (Zevalin®) in the context of B-cell lymphoma. This compound tiuxetan is a radioimmunotherapy agent that combines the specificity of a monoclonal antibody with the potent cytotoxicity of a radioisotope. This document delves into the molecular targeting, radiopharmaceutical-induced cell kill, and the underlying immunological effector functions. Quantitative data from key studies are summarized, and detailed experimental protocols for the cited assays are provided to facilitate a deeper understanding and replication of the foundational research.
Introduction to this compound Tiuxetan
This compound tiuxetan is an antibody-drug conjugate that consists of three key components:
-
This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen.[1]
-
Tiuxetan: A chelator that is covalently linked to this compound and securely binds a radioactive isotope.[1]
-
Yttrium-90 (⁹⁰Y): A pure beta-emitting radioisotope that delivers the therapeutic radiation dose.[1]
The therapeutic strategy of this compound tiuxetan is to selectively deliver cytotoxic radiation to malignant B-cells, which express the CD20 antigen, thereby minimizing off-target toxicity to healthy tissues.[2]
Primary Mechanism of Action: Targeted Radioimmunotherapy
The principal mechanism of action of this compound tiuxetan is the targeted delivery of beta radiation to CD20-expressing B-lymphoma cells.[2] This process involves several key steps:
-
CD20 Antigen Targeting: The this compound component of the drug binds with high affinity to the CD20 antigen, a transmembrane phosphoprotein found on the surface of both normal and malignant B-lymphocytes.[2] CD20 is an ideal target as it is expressed on more than 90% of B-cell non-Hodgkin's lymphomas (NHL) but not on hematopoietic stem cells, plasma cells, or other tissues.[3]
-
Chelation of Yttrium-90: The tiuxetan linker securely chelates the ⁹⁰Y radioisotope, preventing its premature dissociation from the antibody.[1]
-
Beta Radiation Emission and "Crossfire" Effect: Once bound to the CD20 antigen on the B-cell surface, the ⁹⁰Y isotope emits high-energy beta particles.[2] These beta particles have a mean path length of 5 mm in soft tissue, which is sufficient to kill not only the target cell but also adjacent tumor cells that may not have bound the antibody. This phenomenon is known as the "crossfire" effect and is particularly advantageous in treating bulky or poorly vascularized tumors.[4]
-
Induction of Cell Death: The beta radiation induces DNA double-strand breaks and the formation of free radicals within the target and neighboring cells.[2] This extensive DNA damage triggers programmed cell death (apoptosis) and leads to the elimination of the malignant B-cell population.
dot
Caption: Overall mechanism of action of this compound tiuxetan.
Secondary Mechanisms: Antibody-Dependent Effector Functions
In addition to its radiotherapeutic effects, the this compound antibody itself, as a murine IgG1, has the potential to engage the host immune system and induce cell death through several mechanisms, similar to other anti-CD20 antibodies like rituximab.
Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC is an immune mechanism whereby Fc receptor-bearing effector cells, such as Natural Killer (NK) cells, recognize and kill antibody-coated target cells. The Fab portion of this compound binds to CD20 on the B-cell, while its Fc portion can be recognized by Fcγ receptors on NK cells, triggering the release of cytotoxic granules containing perforin and granzymes, leading to apoptosis of the lymphoma cell.
dot
Caption: Signaling pathway for Antibody-Dependent Cellular Cytotoxicity (ADCC).
Complement-Dependent Cytotoxicity (CDC)
Upon binding to CD20 on the B-cell surface, this compound can activate the classical complement pathway. This is initiated by the binding of C1q to the Fc portion of the antibody, triggering a cascade of enzymatic reactions that culminates in the formation of the Membrane Attack Complex (MAC) on the surface of the lymphoma cell. The MAC creates pores in the cell membrane, leading to cell lysis.
dot
References
- 1. FDA Approves this compound for First-Line Use in Non-Hodgkin's Lymphoma [medscape.com]
- 2. Phase III trial of consolidation therapy with yttrium-90-ibritumomab tiuxetan compared with no additional therapy after first remission in advanced follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 90Y-ibritumomab Tiuxetan in B-cell Non-Hodgkin Lymphomas: Real-world Data From the United Arab Emirates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the rational use of 90Y-ibritumomab tiuxetan in the treatment of follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ibritumomab Tiuxetan: Molecular Structure, Binding Sites, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibritumomab tiuxetan (Zevalin®) is a CD20-directed radiotherapeutic antibody indicated for the treatment of specific types of non-Hodgkin's lymphoma (NHL).[1][2] This guide provides a comprehensive technical overview of its molecular structure, the specifics of its binding to the CD20 antigen, and the subsequent biological mechanisms it triggers to eliminate malignant B-cells. Detailed experimental protocols for characterization and quantitative data are presented to support further research and development in the field of radioimmunotherapy.
Molecular Structure
This compound tiuxetan is a complex immunoconjugate composed of two key components: the monoclonal antibody this compound and the chelator tiuxetan, which stably complexes a radioactive isotope (either Indium-111 for imaging or Yttrium-90 for therapy).[3][4]
This compound Antibody
This compound is a murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes.[3][5] It is produced in Chinese hamster ovary (CHO) cells and has an approximate molecular weight of 148 kDa.[3][6] The antibody is composed of two murine gamma 1 heavy chains, each containing 445 amino acids, and two kappa light chains, each with 213 amino acids.[3][6]
Tiuxetan Chelator
Tiuxetan is a derivative of diethylenetriaminepentaacetic acid (DTPA) that is covalently linked to the this compound antibody via a stable thiourea bond to amino groups of exposed lysine and arginine residues.[3][7] Its chemical name is [N-[2-bis(carboxymethyl)amino]-3-(p-isothiocyanatophenyl)-propyl]-[N-[2-bis(carboxymethyl)amino]-2-(methyl)-ethyl]glycine.[3] This linker-chelator provides a high-affinity, conformationally restricted site for the chelation of Indium-111 or Yttrium-90.[3]
| Component | Description | Reference |
| Antibody | This compound | [3] |
| Antibody Type | Murine IgG1 kappa | [3][5] |
| Heavy Chain | 2 x gamma 1 (445 amino acids each) | [3][6] |
| Light Chain | 2 x kappa (213 amino acids each) | [3][6] |
| Approx. Molecular Weight | 148 kDa | [3][6] |
| Chelator | Tiuxetan (MX-DTPA derivative) | [3] |
| Linkage | Stable thiourea covalent bond | [3] |
| Radioisotopes | Indium-111 (imaging), Yttrium-90 (therapeutic) | [3][4] |
Binding Site and Affinity
This compound tiuxetan specifically binds to the CD20 antigen, a non-glycosylated phosphoprotein expressed on the surface of pre-B and mature B-lymphocytes.[3][8] The CD20 antigen is an attractive therapeutic target as it is present on over 90% of B-cell non-Hodgkin's lymphomas.[3] Upon antibody binding, the CD20 molecule does not shed from the cell surface or internalize.[2] The binding affinity (Kd) of this compound tiuxetan for the CD20 antigen is in the range of 14 to 18 nM.[3]
While the precise epitope of this compound is not explicitly detailed in many public documents, it is the murine parent antibody of the chimeric antibody rituximab.[9] Therefore, it is understood to target the same or a highly similar epitope on the CD20 antigen.
Mechanism of Action
The therapeutic effect of this compound tiuxetan is multifactorial, combining the immunological effects of the monoclonal antibody with the cytotoxic effects of the conjugated radioisotope.
Antibody-Mediated Effector Functions
Similar to its parent antibody, this compound can induce cell death through several immunological mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of this compound can be recognized by Fc receptors (e.g., FcγRIIIa) on the surface of immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the target B-cell.[9]
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20 on the B-cell surface, this compound can activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the target cell membrane, resulting in cell lysis.
-
Direct Apoptosis: Cross-linking of CD20 by this compound can induce programmed cell death, or apoptosis, in B-cell lines in vitro.[3]
Radioisotope-Mediated Cytotoxicity
The primary mechanism of action of this compound tiuxetan is the targeted delivery of radiation to malignant B-cells. The Yttrium-90 isotope is a pure beta-emitter with a half-life of 64 hours and a mean path length of 5.3 mm in soft tissue.[9] The beta emission from Y-90 induces cellular damage through the formation of free radicals in the target cell and neighboring cells, a phenomenon known as the "crossfire effect."[3][5] This is particularly advantageous for treating bulky tumors or those with heterogeneous antigen expression.
Caption: Mechanism of Action of this compound Tiuxetan.
Experimental Protocols
Radiolabeling of this compound Tiuxetan (Zevalin® Kit)
This protocol is a summary of the procedure outlined in the Zevalin® prescribing information.[10][11][12][13]
References
- 1. This compound Tiuxetan (Zevalin) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biocare.net [biocare.net]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cellular Cytotoxicity of Next-Generation CD20 Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
Discovery and development of Ibritumomab radioimmunotherapy
An In-depth Technical Guide to the Discovery and Development of Ibritumomab Radioimmunotherapy
Introduction
This compound tiuxetan, marketed under the trade name Zevalin®, represents a landmark achievement in the field of oncology, being the first radioimmunotherapy (RIT) drug approved by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of cancer.[1][2] This therapeutic agent is an immunoconjugate designed for the treatment of patients with B-cell non-Hodgkin's lymphoma (NHL).[3] It combines the targeting specificity of a monoclonal antibody with the cytotoxic power of a radioactive isotope. The core components of this compound tiuxetan are the murine IgG1 kappa monoclonal antibody this compound, a linker-chelator tiuxetan, and a radioactive isotope, either Indium-111 (¹¹¹In) for imaging and dosimetry or Yttrium-90 (⁹⁰Y) for therapy.[2][4]
This guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and key experimental protocols associated with this compound tiuxetan, intended for researchers, scientists, and professionals in drug development.
Discovery and Rationale
The development of this compound tiuxetan was driven by the need for more effective and targeted therapies for NHL. The rationale centered on the CD20 antigen, a protein found on the surface of normal and malignant B-lymphocytes but not on B-cell precursors, making it an ideal target for antibody-based therapies.[1][2]
-
The Antibody: this compound is the murine parent antibody of the chimeric antibody rituximab.[3] It is engineered to specifically bind to the CD20 antigen.[5]
-
The Chelator: To arm the antibody with a radioactive payload, a stable linker was required. Tiuxetan, a modified version of DTPA, was developed as a high-affinity chelator that could be covalently conjugated to the this compound antibody and securely bind the radioisotope.[1][2][6]
-
The Radioisotope: Yttrium-90 was selected as the therapeutic isotope due to its properties as a high-energy pure beta-emitter.[7] The beta particles emitted by ⁹⁰Y have a range of up to 5 mm in tissue, allowing for a "crossfire effect" where radiation can kill adjacent tumor cells, even those that may not have been directly targeted by the antibody.[7] This is particularly advantageous in treating bulky or poorly vascularized tumors.[8]
Mechanism of Action
This compound tiuxetan employs a dual mechanism to eradicate malignant B-cells:
-
Targeted Radiation Delivery: The this compound antibody component seeks out and binds to the CD20 antigen on B-cells. This targeted delivery allows the conjugated ⁹⁰Y to emit localized beta radiation, inducing DNA damage and cell death in the target cell and neighboring cells.[1][9]
-
Antibody-Mediated Cytotoxicity: In addition to delivering radiation, the antibody itself can trigger the patient's immune system to attack the cancerous B-cells through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[1][2]
These combined actions lead to the elimination of B-cells from the body, after which a new, healthy population of B-cells can develop from lymphoid stem cells.[1][2]
Caption: Mechanism of action for this compound tiuxetan.
Preclinical and Clinical Development
The development of this compound tiuxetan involved extensive preclinical and clinical trials to establish its safety and efficacy.
Experimental Protocols
A standardized therapeutic regimen was established through clinical trials to optimize efficacy and safety.[10]
Patient Selection Criteria: Proper patient selection is crucial for the safe administration of this compound tiuxetan.[11] Key eligibility criteria from clinical trials included:
-
Relapsed or refractory, low-grade, follicular, or transformed B-cell NHL.[11]
-
Adequate bone marrow reserves.[11]
-
Less than 25% lymphoma involvement in the bone marrow.[11][12]
-
No prior myeloablative therapy or radioimmunotherapy.[6]
This compound Tiuxetan Therapeutic Regimen: The treatment is administered on an outpatient basis over approximately 7 to 9 days.[14]
-
Day 1:
-
Rituximab Infusion: An intravenous infusion of rituximab (250 mg/m²) is administered.[13] This "cold" antibody binds to circulating B-cells, clearing them from the bloodstream and improving the biodistribution of the radiolabeled antibody to the tumor sites.[3][13]
-
¹¹¹In-Ibritumomab Tiuxetan Infusion: Within 4 hours of the rituximab infusion, a dose of ¹¹¹In-Ibritumomab tiuxetan (5 mCi) is administered intravenously over 10 minutes.[13][15]
-
Biodistribution Imaging: Scans are performed to assess the distribution of the radiolabeled antibody. This step was crucial in early trials for dosimetry calculations but is no longer required for all patients meeting specific criteria.[12][16]
-
-
Day 8 (± 1 day):
-
Second Rituximab Infusion: A second dose of rituximab (250 mg/m²) is administered.[13]
-
⁹⁰Y-Ibritumomab Tiuxetan Infusion: Within 4 hours, the therapeutic dose of ⁹⁰Y-Ibritumomab tiuxetan is administered intravenously over 10 minutes.[17] The dose is calculated based on the patient's baseline platelet count:
-
Caption: Standard therapeutic regimen workflow for this compound tiuxetan.
Radiation Dosimetry
In the developmental trials, dosimetry was a critical component. Following the administration of ¹¹¹In-Ibritumomab tiuxetan, imaging was used to estimate the radiation absorbed doses to major organs and red marrow.[13] The MIRDOSE3 computer software program was often used for these calculations, with modifications for patient-specific organ masses.[6] This ensured that the subsequent therapeutic dose of ⁹⁰Y would not exceed safety limits for critical organs (e.g., <20 Gy for normal organs and <3.0 Gy for red marrow).[12]
| Organ/Tissue | Median Radiation Absorbed Dose (Gy) from ⁹⁰Y |
| Spleen | 7.42[6] |
| Liver | 4.50[6] |
| Lungs | 2.11[6] |
| Kidneys | 0.23[6] |
| Red Marrow | 0.62 - 0.97[6] |
| Total Body | 0.57[6] |
| Data from a combined analysis of 4 clinical trials (n=179).[6] |
Clinical Efficacy
Multiple clinical trials have demonstrated the significant efficacy of this compound tiuxetan in various settings of B-cell NHL.
Pivotal Randomized Phase III Trial vs. Rituximab A key study directly compared the this compound tiuxetan regimen to a standard course of rituximab in patients with relapsed or refractory NHL.[18]
| Endpoint | This compound Tiuxetan (n=73) | Rituximab (n=70) | P-value |
| Overall Response Rate (ORR) | 80%[18] | 56%[18] | .002 |
| Complete Response (CR) Rate | 30%[18] | 16%[18] | .04 |
| Durable Responses (≥6 months) | 64%[8] | 47%[8] | .030 |
| Median Time to Progression | 11.2 months[18] | 10.1 months[18] | .173 |
| This trial demonstrated the superior response rates of radioimmunotherapy over immunotherapy alone.[18] |
Efficacy in Rituximab-Refractory Follicular NHL this compound tiuxetan showed significant activity in patients whose disease was refractory to prior rituximab treatment.
| Study Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| Rituximab-Refractory Follicular NHL | 54 | 74%[17] | 15%[17] |
First-Line Consolidation Therapy The Phase III First-line Indolent Trial (FIT) evaluated this compound tiuxetan as a consolidation therapy for patients with advanced follicular lymphoma who had achieved a response to initial chemotherapy.[19]
| Endpoint | This compound Consolidation (n=208) | No Further Treatment (Control, n=206) | P-value |
| Median Progression-Free Survival (PFS) | 36.5 months[19] | 13.3 months[19] | < .0001 |
| The study showed that consolidation therapy significantly prolonged the duration of remission.[19] Additionally, 77% of patients who were in partial remission after induction chemotherapy converted to a complete remission after receiving this compound tiuxetan.[19] |
Long-Term Efficacy Data A retrospective analysis of 171 NHL patients treated with this compound tiuxetan provided further evidence of its effectiveness.[20]
| Patient Population | Response Rates & Survival |
| Mixed NHL (n=171) | Complete Response: 53%[20] |
| Partial Response: 17%[20] | |
| 1-Year Progression-Free Survival: 71%[20] | |
| Median Progression-Free Survival: 31 months[20] |
digraph "Clinical_Development_Flow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];Preclinical [label="Preclinical Studies\n(Biodistribution, Safety)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase1 [label="Phase I/II Trials\n(Dose Escalation, MTD)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase3_RR [label="Phase III vs Rituximab\n(Relapsed/Refractory NHL)", fillcolor="#FBBC05", fontcolor="#202124"]; Ritux_Refractory [label="Trials in Rituximab-\nRefractory NHL", fillcolor="#FBBC05", fontcolor="#202124"]; Approval1 [label="FDA Approval (2002)\nRelapsed/Refractory NHL", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3_Consolidation [label="Phase III FIT Trial\n(First-Line Consolidation)", fillcolor="#FBBC05", fontcolor="#202124"]; Approval2 [label="FDA Approval (2009)\nConsolidation Therapy", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Preclinical -> Phase1; Phase1 -> Phase3_RR; Phase1 -> Ritux_Refractory; Phase3_RR -> Approval1; Ritux_Refractory -> Approval1; Approval1 -> Phase3_Consolidation; Phase3_Consolidation -> Approval2; }
Caption: Logical flow of the clinical development of this compound tiuxetan.
Safety and Toxicity
The primary toxicity associated with the this compound tiuxetan regimen is hematologic, due to radiation effects on the bone marrow.[18]
-
Hematologic Toxicity: Reversible myelosuppression is the most common adverse event.[18] In clinical trials, grade 4 neutropenia and thrombocytopenia were observed.[21] These cytopenias are typically transient.[22]
-
Non-Hematologic Toxicity: Non-hematologic side effects are generally mild to moderate.[7] Serious infusion reactions can occur, which is a boxed warning for the drug.[23]
-
Secondary Malignancies: There is a potential risk of treatment-related myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[9]
Regulatory Milestones
-
February 2002: The FDA approved this compound tiuxetan for the treatment of patients with relapsed or refractory, low-grade or follicular B‑cell non‑Hodgkin's lymphoma, including patients with rituximab-refractory disease.[2][16]
-
2004: The European Medicines Agency granted marketing authorization.[2]
-
September 2009: The FDA expanded the approval to include the treatment of previously untreated follicular NHL patients who achieve a partial or complete response to first-line chemotherapy.[1][24]
Conclusion
The development of this compound tiuxetan was a pioneering effort in targeted cancer therapy, successfully integrating a monoclonal antibody with a cytotoxic radioisotope. Its robust clinical trial program has firmly established its efficacy and manageable safety profile for patients with various forms of B-cell non-Hodgkin's lymphoma, both in the relapsed/refractory setting and as a consolidation strategy to prolong first remission. As the first FDA-approved radioimmunotherapy, Zevalin paved the way for further research and development in the field of radiotheranostics, offering a valuable treatment option that leverages both biological targeting and the physical properties of radiation to combat malignancy.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound tiuxetan - Wikipedia [en.wikipedia.org]
- 3. FDA approves first cancer radioimmunotherapy drug |… | Clinician.com [clinician.com]
- 4. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Tiuxetan? [synapse.patsnap.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Efficacy and safety of yttrium-90 this compound tiuxetan in patients with relapsed or refractory diffuse large B-cell lymphoma not appropriate for autologous stem-cell transplantation | Blood | American Society of Hematology [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Selecting patients for treatment with 90Y this compound tiuxetan (Zevalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Radiation dosimetry results and safety correlations from (90)Y-ibritumomab tiuxetan radioimmunotherapy for relapsed or refractory non-Hodgkin's lymphoma: Combined data... - ProQuest [proquest.com]
- 14. 90Y-ibritumomab tiuxetan: rationale for patient selection in the treatment of indolent non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. openmedscience.com [openmedscience.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. Randomized controlled trial of yttrium-90-labeled this compound tiuxetan radioimmunotherapy versus rituximab immunotherapy for patients with relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase III trial of consolidation therapy with yttrium-90-ibritumomab tiuxetan compared with no additional therapy after first remission in advanced follicular lymphoma [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of yttrium-90 this compound tiuxetan in the treatment of non-Hodgkin lymphoma. - ASCO [asco.org]
- 21. cancernetwork.com [cancernetwork.com]
- 22. ascopubs.org [ascopubs.org]
- 23. This compound Tiuxetan (Zevalin) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 24. medscape.com [medscape.com]
Preclinical Evaluation of Ibritumomab Tiuxetan in Lymphoma Models: A Technical Guide
Introduction
Ibritumomab tiuxetan, commercially known as Zevalin®, represents a pioneering approach in the field of radioimmunotherapy (RIT) for B-cell non-Hodgkin's lymphoma (NHL).[1][2] Approved by the US Food and Drug Administration (FDA) in 2002, it was the first RIT agent available for cancer treatment.[3][4] This therapeutic agent is an immunoconjugate composed of three key components: a murine IgG1 kappa monoclonal antibody (this compound) that targets the CD20 antigen, a linker-chelator (tiuxetan), and a radioisotope, either Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging and dosimetry.[3][5][6] The CD20 antigen is an ideal target as it is expressed on the surface of both normal and malignant B lymphocytes but not on hematopoietic stem cells.[5][7] This guide provides an in-depth overview of the preclinical methodologies used to evaluate the safety, biodistribution, and efficacy of this compound tiuxetan in lymphoma models, serving as a vital resource for researchers and drug development professionals.
Mechanism of Action
The therapeutic effect of this compound tiuxetan is multifactorial, combining the targeted cell-killing power of a monoclonal antibody with the potent, localized delivery of radiation.[6]
-
CD20 Targeting: The Fab segment of the this compound antibody specifically binds to the CD20 antigen present on the surface of B-cells.[5][8] A pre-therapeutic infusion of an unlabeled anti-CD20 antibody, rituximab, is administered to clear normal B-cells from circulation, thereby optimizing the binding of the radiolabeled antibody to malignant lymphoma cells.[4][9]
-
Radiobiological Effect: Once bound to the target cell, the chelated ⁹⁰Y isotope, a pure beta-emitter, delivers a cytotoxic dose of radiation.[6][10] The beta particles have a mean path length of 5.3 mm in soft tissue, which not only kills the target cell but also exerts a "crossfire" effect, eradicating nearby tumor cells that may not have expressed the CD20 antigen.[6] This radiation leads to DNA damage and subsequent cell death.[10]
-
Immunological Effect: In addition to delivering radiation, the antibody itself may trigger the host's immune system to attack the cancer cells through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and the induction of apoptosis.[3][9]
Experimental Protocols for Preclinical Evaluation
A structured preclinical evaluation is essential to establish the foundation for clinical trials. This involves a series of in vitro and in vivo experiments.
-
Objective: To stably conjugate this compound-tiuxetan with ¹¹¹In (for imaging) or ⁹⁰Y (for therapy).
-
Protocol:
-
Prepare a reaction vial containing a buffered solution of this compound tiuxetan.
-
Add a calibrated amount of either ¹¹¹In-chloride or ⁹⁰Y-chloride to the vial.
-
The tiuxetan component, a derivative of DTPA, acts as a high-affinity chelator for the radioisotope.[3][6]
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity and ensure that the percentage of free radioisotope is below acceptable limits (typically <5%).
-
-
Objective: To confirm the CD20-specific cell-killing ability of ⁹⁰Y-Ibritumomab.
-
Protocol (based on similar RIT agent studies[11]):
-
Cell Lines: Use CD20-positive human B-cell lymphoma lines (e.g., Raji, Ramos) and a CD20-negative control cell line (e.g., Molt-4).
-
Treatment: Seed cells in 96-well plates and treat with escalating concentrations of:
-
⁹⁰Y-Ibritumomab tiuxetan
-
Unlabeled this compound tiuxetan
-
Free ⁹⁰Y-chloride (control)
-
Untreated media (control)
-
-
Incubation: Incubate cells for a period reflecting the radioisotope's half-life (e.g., 72-96 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate. Solubilize the resulting formazan crystals and measure absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The results should demonstrate dose-dependent cytotoxicity that is significantly higher in CD20-positive cells compared to CD20-negative cells and control treatments.[11]
-
-
Objective: To determine the distribution of the radiolabeled antibody in a living system and to calculate the radiation absorbed dose to the tumor and normal organs. Preclinical studies have shown that the biodistribution of the ¹¹¹In-labeled antibody can adequately predict the biodistribution of the ⁹⁰Y-labeled therapeutic.[7][12]
-
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously or intravenously injecting human lymphoma cells (e.g., Raji) into immunodeficient mice (e.g., NOD/SCID).[13]
-
Injection: Once tumors reach a predetermined size, administer a single intravenous injection of ¹¹¹In-Ibritumomab tiuxetan.
-
Imaging: Perform serial whole-body scans at multiple time points (e.g., 2, 24, 48, 72 hours) using a gamma camera.
-
Tissue Analysis: At each time point, euthanize a cohort of animals. Harvest tumors and major organs (liver, spleen, kidneys, lungs, bone, blood).
-
Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percent injected dose per gram (%ID/g).
-
Dosimetry Calculation: Use the biodistribution data to calculate residence times and estimate the radiation absorbed dose (in Gray [Gy] or milliGray [mGy]) to each organ and the tumor using the MIRD (Medical Internal Radiation Dose) formalism, often with software like OLINDA/EXM.[14]
-
-
Objective: To evaluate the anti-tumor effect of ⁹⁰Y-Ibritumomab tiuxetan.
-
Protocol:
-
Animal Model: Establish tumor xenografts in immunodeficient mice as described above.
-
Group Allocation: Randomize mice into treatment groups:
-
⁹⁰Y-Ibritumomab tiuxetan
-
Unlabeled this compound tiuxetan
-
Saline or irrelevant antibody control
-
-
Treatment: Administer the respective treatments via intravenous injection. The dose of ⁹⁰Y-Ibritumomab is typically based on body weight (e.g., MBq/kg).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoints: The primary endpoints are tumor growth delay/inhibition and overall survival. The study is concluded when tumors reach a maximum ethical size or when pre-defined survival endpoints are met.
-
Summary of Preclinical and Correlative Clinical Data
While specific quantitative data from foundational preclinical studies is not always publicly detailed, the outcomes directly inform the design of clinical trials. The following tables summarize key quantitative data from human studies, which reflect the principles established in preclinical models.
Table 1: Radiation Absorbed Dose Estimates in Humans from ⁹⁰Y-Ibritumomab Tiuxetan
This table presents the median absorbed radiation doses to various organs, as determined in clinical trials using ¹¹¹In-Ibritumomab for dosimetry calculations. These values were critical for ensuring the safety of the therapeutic regimen.
| Organ | Median Absorbed Dose (mGy/MBq) | Median Absorbed Dose (Gy) | Range (Gy) | Citation(s) |
| Liver | 3.4 - 4.6 | 3.4 | 1.2 - 7.8 | [14][15][16] |
| Spleen | 2.9 - 7.3 | - | 1.8 - 26.0 | [15][16] |
| Lungs | 1.9 - 2.6 | 2.6 | 0.7 - 4.4 | [14][15][16] |
| Kidneys | 0.2 - 0.38 | 0.38 | 0.07 - 0.65 | [14][15][16] |
| Red Marrow (Blood-based) | 0.52 - 0.65 | 0.62 | 0.06 - 2.21 | [7][15][16][17] |
| Tumor | 8.6 - 28.6 | 17 | 5.8 - 67 | [14][15][17] |
| Note: Doses in Gy are derived from specific phase I/II trial data and may vary based on the total administered activity. |
Table 2: Clinical Efficacy of ⁹⁰Y-Ibritumomab Tiuxetan in Relapsed/Refractory NHL
The success of the preclinical evaluation is ultimately demonstrated by the agent's efficacy in human trials. The following data from key studies highlight its potent anti-lymphoma activity.
| Patient Population | Treatment | Overall Response Rate (ORR) | Complete Response (CR/CRu) | Citation(s) |
| Relapsed/Refractory Low-Grade, Follicular, or Transformed NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 80% | 34% | [4][6] |
| Relapsed/Refractory Low-Grade, Follicular, or Transformed NHL | Rituximab Alone | 56% | 20% | [4][6] |
| Rituximab-Refractory Follicular NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 74% | 15% | [4][18] |
| Relapsed/Refractory DLBCL | ⁹⁰Y-Ibritumomab Tiuxetan | 44% | - | [18] |
| CRu: Complete Response, unconfirmed. DLBCL: Diffuse Large B-cell Lymphoma. |
Therapeutic Regimen and Logical Flow
The preclinical data established a therapeutic paradigm that was translated directly into clinical practice. This involves a multi-step process to ensure patient safety and maximize therapeutic benefit.
The comprehensive preclinical evaluation of this compound tiuxetan was instrumental in defining its unique dual mechanism of action, establishing a safe and effective dosing regimen, and predicting its therapeutic potential. Through a combination of in vitro cytotoxicity assays and in vivo xenograft models, researchers were able to characterize its biodistribution, dosimetry, and potent anti-tumor activity. This rigorous preclinical foundation paved the way for successful clinical trials and the ultimate approval of this compound tiuxetan, providing a valuable targeted therapy for patients with B-cell non-Hodgkin's lymphoma and establishing a blueprint for the development of future radioimmunotherapeutics.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Review of 90Y-ibritumomab tiuxetan as first-line consolidation radio-immunotherapy for B-cell follicular non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tiuxetan - Wikipedia [en.wikipedia.org]
- 4. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [In vitro cytotoxicity of 131I-Rituximab against B-cell lymphoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 90Yttrium this compound Tiuxetan Therapy in Allogeneic Transplantation in B-cell Lymphoma with Extensive Marrow involvement and Chronic Lymphocytic Leukemia: Utility of Pre-transplantation Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Phase I/II 90Y-Zevalin (yttrium-90 this compound tiuxetan, IDEC-Y2B8) radioimmunotherapy dosimetry results in relapsed or refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin’s lymphoma using 89Zr-ibritumomab tiuxetan and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin's lymphoma using 89Zr-ibritumomab tiuxetan and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Yttrium-90 Ibritumomab Tiuxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (⁹⁰Y) ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radiotherapeutic antibody indicated for the treatment of certain types of B-cell non-Hodgkin's lymphoma (NHL).[1][2][3] It represents a significant advancement in radioimmunotherapy, combining the targeting specificity of a monoclonal antibody with the cytotoxic potency of a radioisotope.
The agent consists of three key components:
-
This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen present on the surface of normal and malignant B lymphocytes.[4][5][6]
-
Tiuxetan: A linker-chelator that is covalently bound to the antibody and securely holds the radioisotope.[2][6]
-
Yttrium-90: A high-energy pure beta-emitting radioisotope that delivers therapeutic radiation.[7]
For imaging and dosimetry purposes, the tiuxetan chelator can also be labeled with Indium-111 (¹¹¹In), a gamma-emitter, allowing for scintigraphic assessment of the drug's biodistribution prior to the administration of the therapeutic ⁹⁰Y-labeled dose.[2][8] This guide provides a comprehensive overview of the pharmacokinetics, biodistribution, and underlying experimental methodologies associated with Yttrium-90 this compound tiuxetan.
Mechanism of Action
The therapeutic effect of ⁹⁰Y-ibritumomab tiuxetan is achieved through a multi-faceted mechanism. The process begins with an infusion of rituximab, a chimeric anti-CD20 monoclonal antibody. This initial step is crucial for clearing peripheral B-cells and saturating accessible CD20 sites in the blood and spleen, which optimizes the subsequent biodistribution of the radiolabeled antibody towards tumor sites.[6][9][10]
Following the rituximab pre-dose, ⁹⁰Y-ibritumomab tiuxetan is administered. The Fab portion of the this compound antibody binds to the CD20 antigen on B-cells.[4][6] This specific binding anchors the Yttrium-90 radioisotope directly to the target cells. ⁹⁰Y decays by emitting high-energy beta particles, which have a mean soft tissue penetration of 5 mm.[7] This radiation induces DNA damage and cellular apoptosis not only in the B-cell it is bound to but also in adjacent tumor cells, a phenomenon known as the "crossfire effect".[7][11] This is particularly advantageous for treating bulky tumors or those with heterogeneous antigen expression. In addition to the radiotoxicity, the antibody itself may contribute to cell death through immunological mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2][6]
Pharmacokinetics
The pharmacokinetics of ⁹⁰Y-ibritumomab tiuxetan are primarily governed by the behavior of the monoclonal antibody component in the bloodstream. Following intravenous administration, the radiolabeled antibody distributes throughout the body via circulation.
Quantitative Pharmacokinetic Data
Clinical studies have established key pharmacokinetic parameters for ⁹⁰Y-ibritumomab tiuxetan. The data, aggregated from multiple clinical trials, provides a consistent profile of the drug's behavior in patients.
| Parameter | Median Value | Range | Reference |
| Effective Blood Half-Life | 27 - 30 hours | 14 - 44 hours | [3][8][12][13] |
| Area Under the Curve (AUC) | 25 - 39 hours | Not specified | [3][12][13] |
| Urinary Excretion (7 days) | 7.2% of injected dose | Not specified | [3][4][13] |
The clearance of the radioimmunoconjugate from the blood is influenced by its binding to CD20-expressing cells and subsequent cellular uptake.[1] Studies have shown that pharmacokinetic parameters do not significantly correlate with hematologic toxicity, suggesting that patient-specific factors like bone marrow reserve are more critical determinants of safety.[10][12]
Pharmacokinetic Modeling
Traditionally, the pharmacokinetics of monoclonal antibodies have been described using a two-compartment model. However, more recent and sophisticated analyses based on 3D-imaging data have led to the development of a more reliable five-compartment pharmacokinetic model for ⁹⁰Y-ibritumomab tiuxetan.[14][15][16] This advanced model provides a more detailed understanding of the drug's distribution and exchange between different tissues.[14][16]
Biodistribution and Dosimetry
The biodistribution of this compound tiuxetan is a critical factor determining both its efficacy and its safety, as it dictates the radiation dose delivered to tumor sites versus healthy organs.
Expected Biodistribution
Preclinical studies have confirmed that the biodistribution of the therapeutic ⁹⁰Y-labeled antibody can be accurately predicted by the imaging surrogate, ¹¹¹In-labeled this compound tiuxetan.[8] Following administration, the expected biodistribution pattern shows uptake in the blood pool, with moderately high to high uptake in the normal liver and spleen.[17] Tumor lesions with CD20 expression also show uptake.[18] It is crucial to confirm this expected biodistribution; patients with "altered biodistribution" (e.g., diffuse pulmonary uptake or renal uptake greater than liver uptake) should not receive the therapeutic ⁹⁰Y dose.[13]
Radiation Absorbed Doses (Dosimetry)
Dosimetry studies from multiple clinical trials have quantified the radiation absorbed doses to various organs following administration of ⁹⁰Y-ibritumomab tiuxetan. The spleen and liver typically receive the highest radiation doses among normal organs.
| Organ | Median Radiation Absorbed Dose (Gy) | Range (Gy) | Reference |
| Spleen | 7.42 - 8.48 | 0.23 - 24.48 | [10][12] |
| Liver | 4.50 - 5.32 | 2.34 - 18.56 | [10][12] |
| Lungs | 2.11 - 2.16 | 0.94 - 4.57 | [10][12] |
| Kidneys | 0.23 | 0.0027 - 0.76 | [10][12] |
| Red Marrow | 0.62 - 0.97 | 0.06 - 2.57 | [10][12] |
| Total Body | 0.57 | Not specified | [12] |
| Tumor | 14.84 | 0.61 - 242.74 | [10] |
Despite the spleen receiving a high dose, the liver is often considered the dose-limiting organ in high-dose therapy settings.[19][20] Importantly, for standard dosing, treatment can be safely administered based on a fixed, weight-adjusted schedule without the need for patient-specific dosimetry calculations, as dosimetry results have not been found to correlate with toxicity.[10][12]
Experimental Protocols
The characterization of ⁹⁰Y-ibritumomab tiuxetan's pharmacokinetics and biodistribution relies on a series of well-defined experimental protocols, from radiolabeling to clinical imaging and analysis.
Radiolabeling of this compound Tiuxetan
The radiolabeling process is typically performed at commercial radiopharmacies using FDA-approved kits.[21][22]
-
Kit Components: The Zevalin kit contains vials with the this compound tiuxetan antibody conjugate, a sodium acetate solution, and a formulation buffer.[13][23]
-
Chelation: The components are brought to room temperature. A specified amount of Yttrium-90 chloride is added to the sodium acetate solution to form yttrium acetate. This is then added to the this compound tiuxetan vial. The tiuxetan chelator avidly binds the ⁹⁰Y.
-
Quality Control: After a brief incubation, the radiochemical purity of the final product is assessed. The radiolabeled antibody is considered ready for patient administration if the purity is at least 95%.[22] The final product should be administered within 8 hours of radiolabeling.[13][24]
Preclinical Biodistribution Protocol (Animal Models)
Preclinical evaluation in animal models is essential to understand the initial biodistribution and pharmacokinetic properties of a radiolabeled antibody.[25][26]
-
Animal Model: Athymic mice bearing human tumor xenografts (e.g., colon or breast cancer cell lines) are commonly used.[27][28]
-
Administration: A known quantity of the radiolabeled antibody (e.g., ¹¹¹In-ibritumomab tiuxetan) is injected intravenously into a cohort of mice.[26]
-
Tissue Harvesting: At predetermined time points (e.g., 4, 24, 72, 144 hours post-injection), groups of mice are humanely euthanized.[26][28]
-
Radioactivity Measurement: Major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[26][29][30]
-
Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g), allowing for comparison of uptake across different tissues and time points.[26]
Clinical Biodistribution and Dosimetry Protocol (Human Studies)
The clinical protocol for Zevalin therapy involves a multi-day regimen designed to ensure safety and optimize therapeutic delivery.[31][32]
-
Day 1 (Imaging Dose):
-
Days 2-4 (Imaging):
-
Blood Sampling:
-
Day 7-9 (Therapeutic Dose):
-
If biodistribution is normal, the patient proceeds to therapy.
-
A second infusion of rituximab (250 mg/m²) is administered.[8][12]
-
This is immediately followed by the therapeutic dose of ⁹⁰Y-ibritumomab tiuxetan. The dose is calculated based on the patient's body weight and baseline platelet count (0.4 mCi/kg for platelets ≥150,000/mm³ or 0.3 mCi/kg for platelets 100,000-149,000/mm³), not to exceed a maximum of 32 mCi.[11][31]
-
-
Dosimetry Calculation:
Conclusion
The pharmacokinetic and biodistribution profiles of Yttrium-90 this compound tiuxetan are well-characterized, reflecting a predictable and manageable behavior in the clinical setting. The biphasic treatment regimen, involving rituximab pre-dosing and ¹¹¹In-based imaging, ensures that the potent beta-emitting ⁹⁰Y is targeted effectively to CD20-positive tumor cells while minimizing undue radiation exposure to healthy tissues. The wealth of data from extensive clinical trials provides a robust foundation for its safe administration based on patient weight and platelet count, making it a cornerstone of radioimmunotherapy for B-cell non-Hodgkin's lymphoma. Continued research, including the development of more sophisticated pharmacokinetic models, will further refine our understanding and application of this targeted radiotherapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound tiuxetan - Wikipedia [en.wikipedia.org]
- 3. globalrph.com [globalrph.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Tiuxetan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Biodistribution and dosimetry results from a phase III prospectively randomized controlled trial of Zevalin radioimmunotherapy for low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 12. Radiation dosimetry results and safety correlations from 90Y-ibritumomab tiuxetan radioimmunotherapy for relapsed or refractory non-Hodgkin's lymphoma: combined data from 4 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. d-nb.info [d-nb.info]
- 15. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. High-dose radioimmunotherapy with 90Y-ibritumomab tiuxetan: comparative dosimetric study for tailored treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2.3. Radiolabeling and Dose Infusion [bio-protocol.org]
- 22. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 25. erepo.uef.fi [erepo.uef.fi]
- 26. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biodistribution and preclinical radioimmunotherapy studies using radiolanthanide-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. tech.snmjournals.org [tech.snmjournals.org]
- 30. Diagnostic Radioisotopes in Haematology | Oncohema Key [oncohemakey.com]
- 31. These highlights do not include all the information needed to use ZEVALIN safely and effectively. See full prescribing information for ZEVALIN. ZEVALIN® (this compound tiuxetan) injection, for intravenous use Initial U.S. Approval: 2002 [dailymed.nlm.nih.gov]
- 32. reference.medscape.com [reference.medscape.com]
The Linchpin of Stability: A Technical Examination of the Tiuxetan Chelator in Ibritumomab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibritumomab tiuxetan (Zevalin®) is a cornerstone of radioimmunotherapy, effectively treating certain B-cell non-Hodgkin's lymphomas. The therapeutic efficacy of this agent is critically dependent on the stable delivery of a radioactive payload (Yttrium-90 for therapy or Indium-111 for imaging) to CD20-expressing B-cells. This stability is orchestrated by the bifunctional chelator, tiuxetan. This technical guide provides an in-depth analysis of the pivotal role of tiuxetan in maintaining the structural and functional integrity of this compound tiuxetan, thereby ensuring its safety and efficacy.
The Chemical Foundation of Stability: The Tiuxetan Moiety
Tiuxetan is a derivative of diethylenetriaminepentaacetic acid (DTPA), modified to incorporate an isothiocyanatobenzyl group.[1][2] This modification serves a dual purpose. The isothiocyanatobenzyl group provides a reactive site for the covalent attachment to the this compound antibody, forming a stable thiourea bond.[3][4] The core DTPA structure, with its five carboxyl groups and three amino groups, creates a high-affinity, conformationally restricted pocket for the chelation of radiometals like Yttrium-90 and Indium-111.[5][6] This robust chelation is fundamental to preventing the premature release of the radioisotope in vivo, which could lead to off-target toxicity and reduced therapeutic effect.[6][7]
Comparative Stability of Related Chelator-Metal Complexes
| Chelator | Metal Ion | Log K (Stability Constant) |
| DTPA | Y³⁺ | 22.5[5] |
| DOTA | Y³⁺ | 24.3[5] |
| DTPA | In³⁺ | High (qualitative)[4] |
| DOTA | In³⁺ | High (qualitative) |
Note: These values are for the parent chelators and serve as a reference for the high stability expected from the tiuxetan derivative.
Ensuring the Integrity of this compound Tiuxetan: Stability Data
The stability of the final radiolabeled this compound tiuxetan is a critical quality attribute. The product is formulated to be used shortly after radiolabeling to ensure maximum efficacy and safety.
In-Use Stability of Radiolabeled this compound Tiuxetan
| Parameter | Condition | Specification |
| Chemical and Physical In-Use Stability | 2-8°C, protected from light | Stable for up to 8 hours[8][9] |
| Radiochemical Purity (at release) | Instant Thin-Layer Chromatography (ITLC) | ≥95%[5] |
| Serum Half-life (Y-90 this compound tiuxetan) | In vivo | Median effective half-life of 28 hours[8][9] |
| In Vitro Immunoreactivity | 4°C | Retained for up to 48 hours[6] |
Experimental Protocols
Conjugation of Tiuxetan to this compound
Objective: To covalently link the tiuxetan chelator to the this compound monoclonal antibody.
Methodology:
-
The murine IgG1 kappa monoclonal antibody, this compound, is produced in Chinese hamster ovary cells.[10]
-
The tiuxetan chelator, with its reactive isothiocyanatobenzyl group, is conjugated to the antibody.
-
The reaction targets the amino groups of exposed lysine and arginine residues on the antibody.[11]
-
This forms a stable thiourea covalent bond between the chelator and the antibody.[4]
-
The resulting immunoconjugate, this compound tiuxetan, is purified to remove any unconjugated chelator.
Radiolabeling of this compound Tiuxetan with Yttrium-90
Objective: To chelate Yttrium-90 to the tiuxetan moiety of the immunoconjugate.
Materials:
-
This compound Tiuxetan vial (3.2 mg in 2 mL 0.9% sodium chloride)
-
50 mM Sodium Acetate vial
-
Formulation Buffer vial
-
Empty Reaction vial
-
Yttrium-90 Chloride sterile solution
Protocol:
-
Aseptically transfer a specific volume of 50 mM Sodium Acetate to the sterile Reaction Vial.
-
Add the required activity of Yttrium-90 Chloride to the Reaction Vial and gently swirl.
-
Add 1.3 mL of the this compound Tiuxetan solution to the Reaction Vial.
-
Incubate the mixture at room temperature for 5 minutes.
-
After incubation, add the Formulation Buffer to the Reaction Vial to quench the labeling reaction and bring the final volume to 10 mL.
-
Immediately proceed to determine the radiochemical purity.
Assessment of Radiochemical Purity
Objective: To determine the percentage of the radioisotope that is successfully chelated to the this compound tiuxetan.
Methodology: Instant Thin-Layer Chromatography (ITLC)
-
Prepare ITLC strips (silica gel impregnated).
-
Spot a small volume of the final radiolabeled product onto the origin of the ITLC strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.9% sodium chloride). In this system, the radiolabeled antibody remains at the origin, while free radioisotope migrates with the solvent front.
-
After development, cut the strip into sections (origin and solvent front) and measure the radioactivity of each section using a suitable radiation detector.
-
Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Radioactivity at origin) / (Total radioactivity of the strip) x 100
-
The product is suitable for administration if the RCP is ≥95%.[5]
In Vitro Serum Stability Assay
Objective: To evaluate the stability of the radiolabeled immunoconjugate in human serum over time.
Protocol:
-
Incubate an aliquot of the radiolabeled this compound tiuxetan in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take samples of the mixture.
-
Analyze the samples using a size-exclusion high-performance liquid chromatography (SE-HPLC) system equipped with a radiation detector.
-
Monitor for the appearance of low molecular weight radioactive species, which would indicate the dissociation of the radioisotope from the chelator-antibody conjugate.
-
Quantify the percentage of intact radioimmunoconjugate at each time point.
Challenge Study with Competing Metals (General Protocol)
Objective: To assess the kinetic inertness of the radiometal-tiuxetan complex by challenging it with an excess of other metal ions.
Protocol:
-
Incubate the radiolabeled this compound tiuxetan in a buffer system.
-
Introduce a large molar excess (e.g., 100- to 1000-fold) of a competing metal salt (e.g., zinc chloride, copper (II) chloride, or ferric chloride).
-
Incubate the mixture at 37°C for various time periods.
-
At each time point, analyze the sample using ITLC or SE-HPLC to determine the percentage of the radioisotope that has been displaced from the tiuxetan chelator.
-
A high retention of the original radioisotope within the tiuxetan complex indicates high kinetic inertness and stability.
Visualizing the Core Processes
Caption: Covalent conjugation of tiuxetan to this compound and subsequent radiometal chelation.
Caption: Experimental workflow for assessing the stability of radiolabeled this compound tiuxetan.
Conclusion
The tiuxetan chelator is indispensable to the stability and, consequently, the clinical utility of this compound tiuxetan. Its design facilitates a stable, covalent linkage to the antibody and provides a high-affinity coordination site for the radiometal. This robust chemical framework ensures that the radioactive payload is securely transported to the target B-cells, maximizing therapeutic efficacy while minimizing off-target radiation exposure. The stringent quality control measures, including assessments of radiochemical purity and in vitro stability, confirm the reliability of this critical component of the radioimmunoconjugate. For researchers and developers in the field of radioimmunotherapy, the principles underlying the design and function of the tiuxetan chelator serve as a paradigm for the development of stable and effective targeted radiopharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. inl.elsevierpure.com [inl.elsevierpure.com]
- 3. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibritumomab Tiuxetan: A Technical Guide to Its Mechanism and Interaction with the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radioimmunotherapy (RIT) agent approved for the treatment of B-cell non-Hodgkin's lymphomas (NHL).[1][2] It represents a significant therapeutic modality that combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a radioisotope.[3] This agent is indicated for relapsed or refractory low-grade or follicular B-cell NHL and as a consolidation therapy for patients with follicular NHL who have achieved a response to first-line chemotherapy.[4] This technical guide provides an in-depth analysis of the core mechanisms of this compound tiuxetan, summarizes key quantitative clinical data, and explores its complex interactions within the tumor microenvironment (TME).
Core Mechanism of Action
This compound tiuxetan is a complex immunoconjugate consisting of three key components:
-
This compound: A murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen.[2] The CD20 antigen is a transmembrane protein highly expressed on the surface of normal and malignant B-lymphocytes, but not on hematopoietic stem cells or plasma cells, making it an ideal therapeutic target.[5]
-
Tiuxetan: A chelator that is covalently bound to the this compound antibody and securely sequesters the radioactive isotope.[2]
-
Yttrium-90 (⁹⁰Y): A high-energy pure beta-emitting radioisotope.[6]
The therapeutic action of this compound tiuxetan is multifaceted, leveraging both radiological and immunological principles to eradicate malignant B-cells.
Targeted Radiation and Cross-Fire Effect: The primary mechanism of action is the targeted delivery of cytotoxic radiation. After intravenous administration, the this compound antibody binds to CD20 on the surface of lymphoma cells. The chelated Yttrium-90 then emits beta particles, which are high-energy electrons that induce DNA double-strand breaks and generate free radicals, leading to apoptotic cell death.[4][6]
A critical feature of ⁹⁰Y is the physical path length of its beta emissions, which can travel an average of 5 mm in soft tissue.[7] This creates a potent "cross-fire" effect , where radiation kills not only the B-cell targeted by the antibody but also adjacent tumor cells.[5] This is particularly advantageous in the TME as it can overcome common tumor escape mechanisms such as heterogeneous antigen expression and poor vascularization, which might otherwise limit the access of the antibody conjugate.[8]
Immunological Mechanisms: In addition to its radiological effects, the this compound antibody component can engage the host immune system. By binding to CD20, the Fc portion of the antibody can mediate:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Recruitment of immune effector cells, such as Natural Killer (NK) cells and macrophages, which recognize the Fc region and release cytotoxic granules to lyse the tumor cell.[1]
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.[1]
Clinical Efficacy: Quantitative Data Summary
The clinical efficacy of this compound tiuxetan has been established in multiple clinical trials, demonstrating significant response rates, particularly in patients with relapsed or refractory NHL.
| Trial / Setting | Treatment Arms | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) | Reference(s) |
| Phase III Relapsed/Refractory Follicular NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 80% | 34% (CR + CRu) | Median TTP: 15 months | [9] |
| Rituximab (control) | 56% | 20% (CR + CRu) | Median TTP: 10.2 months | [9] | |
| Rituximab-Refractory NHL | ⁹⁰Y-Ibritumomab Tiuxetan | 74% | 15% | - | [2] |
| First-Line Consolidation (Follicular NHL) | ⁹⁰Y-Ibritumomab Tiuxetan + Chemo | CR rate increased to 87% | 87% | Median: 37 months | [5] |
| Chemotherapy alone (control) | CR rate was 53% | 53% | Median: 18 months | [5] | |
| Retrospective Analysis (n=171) | ⁹⁰Y-Ibritumomab Tiuxetan | 70% (CR + PR) | 53% | Median: 31 months | [10] |
TTP: Time to Progression; CRu: Unconfirmed Complete Response
Interaction with the Tumor Microenvironment (TME)
The interaction of this compound tiuxetan with the TME is complex, extending beyond direct B-cell cytotoxicity. The delivered radiation acts as a potent modulator of the local immune landscape, capable of inducing both anti-tumor and potentially pro-tumorigenic responses.
Induction of Immunogenic Cell Death (ICD): Radiation is a known inducer of immunogenic cell death.[11] When lymphoma cells are killed by the beta emissions from ⁹⁰Y, they can release Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (CRT), high-mobility group box 1 (HMGB1), and ATP.[12] These molecules act as danger signals that recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), within the TME.[12]
Activation of Adaptive Immunity: Activated DCs can capture tumor-associated antigens (TAAs) released from the dying lymphoma cells. These DCs then mature and migrate to draining lymph nodes to prime naive T-cells.[13] This process can lead to the generation of a tumor-specific cytotoxic T-lymphocyte (CTL) response, which can then target and eliminate residual lymphoma cells systemically. This conversion of the tumor site into an in situ vaccine is a critical, though not fully elucidated, aspect of radioimmunotherapy's efficacy.[14] Evidence suggests that combining RIT with maintenance rituximab may trigger this long-term protective T-cell immunity.[14]
Paradoxical Effects on the TME: While radiation can stimulate anti-tumor immunity, it can also have immunosuppressive effects. Radiation can promote the influx of regulatory T-cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs) into the TME.[15][16] These cells actively suppress the function of effector T-cells and NK cells, potentially dampening the overall anti-tumor response. Understanding the balance between the immunostimulatory and immunosuppressive effects of RIT is a key area for future research and the development of combination therapies.
Experimental Protocols
Clinical Administration of ⁹⁰Y-Ibritumomab Tiuxetan
This protocol outlines the standard therapeutic regimen for administering this compound tiuxetan to eligible patients with NHL.
Patient Eligibility:
-
Confirmed diagnosis of relapsed, refractory, or consolidated CD20+ B-cell NHL.
-
Adequate bone marrow reserve: Platelet count ≥100,000/mm³ and absolute neutrophil count (ANC) ≥1,500/mm³.
-
Bone marrow involvement by lymphoma of <25%.
Treatment Schedule:
-
Day 1:
-
Premedicate with acetaminophen and diphenhydramine.
-
Administer intravenous (IV) infusion of rituximab at 250 mg/m². This dose serves to deplete peripheral B-cells and improve the biodistribution of the radioimmunoconjugate.[17]
-
-
Day 7, 8, or 9:
-
Administer a second IV infusion of rituximab at 250 mg/m².
-
Within 4 hours of the rituximab infusion, administer the therapeutic dose of ⁹⁰Y-ibritumomab tiuxetan as a slow IV infusion.
-
Standard Dose: 0.4 mCi/kg (14.8 MBq/kg) actual body weight for patients with platelet counts ≥150,000/mm³. Maximum allowable dose is 32.0 mCi (1184 MBq).
-
Reduced Dose: 0.3 mCi/kg (11.1 MBq/kg) for patients with platelet counts between 100,000 and 149,000/mm³.
-
-
-
Monitoring:
-
Monitor complete blood counts (CBC) with differential and platelets weekly for up to 12 weeks or until recovery. Hematologic nadirs typically occur at 7-9 weeks post-treatment.
-
Preclinical Protocol for TME Analysis Post-RIT
This protocol provides a representative workflow for investigating the immunological effects of an anti-CD20 RIT in a syngeneic murine lymphoma model.
1. Model Establishment:
-
Inject C57BL/6 mice subcutaneously or intravenously with a syngeneic CD20-expressing lymphoma cell line (e.g., EL4 engineered to express human CD20).
-
Allow tumors to establish to a predetermined size (e.g., 50-100 mm³).
2. Radioimmunotherapy Administration:
-
Administer a murine-specific anti-CD20 antibody radiolabeled with a therapeutic isotope (e.g., ⁹⁰Y or ¹⁷⁷Lu) via tail vein injection. Include control groups (untreated, non-radiolabeled antibody).
3. Tissue Harvesting and Processing:
-
At various time points post-treatment (e.g., 3, 7, and 14 days), euthanize cohorts of mice.
-
Harvest tumors, spleens, and tumor-draining lymph nodes.
-
For flow cytometry, mechanically and enzymatically digest tissues to create single-cell suspensions.
-
For immunohistochemistry (IHC), fix tissues in 10% neutral buffered formalin and embed in paraffin.
4. Flow Cytometry Analysis:
-
Stain single-cell suspensions with a viability dye and block Fc receptors.
-
Stain with a panel of fluorochrome-conjugated antibodies to identify immune cell populations. A representative panel could include:
-
T-Cells: CD45, CD3, CD4, CD8, FoxP3 (Tregs), CD44/CD62L (memory/effector).
-
Myeloid Cells: CD45, CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages).
-
Dendritic Cells: CD45, CD11c, MHC-II, CD80/CD86 (activation markers).
-
NK Cells: CD45, NK1.1, CD335 (NKp46).
-
-
Acquire data on a multi-parameter flow cytometer and analyze using appropriate software.
5. Immunohistochemistry (IHC) Analysis:
-
Section paraffin-embedded tissues (4-5 µm).
-
Perform deparaffinization, rehydration, and heat-induced antigen retrieval.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate sections with primary antibodies against key markers (e.g., CD8 for CTLs, F4/80 for macrophages, CD11c for DCs).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image slides and perform quantitative analysis to assess the density and spatial distribution of immune infiltrates.
Conclusion
This compound tiuxetan is a highly effective radioimmunotherapy agent that leverages a dual mechanism of targeted radiation and antibody-mediated effects to treat B-cell NHL. Its clinical utility is well-documented, providing durable responses in a challenging patient population. The interaction of this compound tiuxetan with the tumor microenvironment is a critical and evolving area of study. The capacity of its radiation component to induce immunogenic cell death and potentially prime a systemic, tumor-specific T-cell response highlights an immunological benefit beyond direct cytotoxicity. However, the concurrent risk of inducing an immunosuppressive TME necessitates further investigation. Future research focused on elucidating these complex interactions will be paramount for designing rational combination therapies that can amplify the immunostimulatory effects of RIT while mitigating its suppressive tendencies, thereby maximizing therapeutic outcomes for patients with NHL.
References
- 1. dovepress.com [dovepress.com]
- 2. Yttrium-90-ibritumomab tiuxetan radioimmunotherapy: a new treatment approach for B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Clinical Applications of Anti-CD20 Radioimmunotherapy for Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yttrium 90-labeled this compound tiuxetan radioimmunotherapy produces high response rates and durable remissions in patients with previously treated B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiation-Induced Immunogenic Cell Death for Cancer Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]
- 12. Dendritic Cell Maturation Defines Immunological Responsiveness of Tumors to Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunotherapy Combined with Maintenance Anti-CD20 Antibody May Trigger Long-Term Protective T Cell Immunity in Follicular Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Radiotherapy Both Promotes and Inhibits Myeloid-Derived Suppressor Cell Function: Novel Strategies for Preventing the Tumor-Protective Effects of Radiotherapy [frontiersin.org]
- 15. Radiation Therapy and Myeloid-Derived Suppressor Cells: Breaking Down Their Cancerous Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new pharmacokinetic model for 90Y-ibritumomab tiuxetan based on 3-dimensional dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Ibritumomab Tiuxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibritumomab tiuxetan, commercially known as Zevalin®, is a CD20-directed radiotherapeutic monoclonal antibody. It represents a significant advancement in the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2] This powerful therapeutic agent combines the targeting specificity of the murine IgG1 kappa monoclonal antibody, this compound, with the cytotoxic potency of the beta-emitting radionuclide, Yttrium-90 (⁹⁰Y).[3] The antibody component specifically targets the CD20 antigen present on the surface of normal and malignant B lymphocytes, thereby delivering a localized and lethal dose of radiation.[3][4]
The assessment of the in vitro cytotoxicity of this compound tiuxetan is a critical step in preclinical research and development. These assays provide essential data on the dose-dependent efficacy of the drug, help to elucidate its mechanisms of action, and allow for the screening of resistant and sensitive cell lines. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound tiuxetan.
Mechanism of Action
The cytotoxic effect of this compound tiuxetan is a dual-pronged attack on malignant B-cells:
-
Antibody-Mediated Effector Functions: The this compound antibody, upon binding to the CD20 antigen, can induce apoptosis (programmed cell death).[5] This process is initiated through the cross-linking of CD20 molecules, which triggers a cascade of intracellular signaling events.
-
Radiotoxicity: The primary mechanism of cell killing is attributed to the beta radiation emitted by the chelated ⁹⁰Y.[3] This high-energy radiation induces DNA double-strand breaks and the formation of free radicals within the target B-cells and in neighboring cells, a phenomenon known as the "crossfire effect."[6][7] This is particularly advantageous in treating bulky or poorly vascularized tumors where antibody penetration may be limited.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a relevant in vitro cytotoxicity assay. CD20-positive B-cell lymphoma cell lines are the most appropriate models.
-
Recommended Cell Lines:
-
Daudi (Burkitt's lymphoma)
-
Raji (Burkitt's lymphoma)
-
Ramos (Burkitt's lymphoma)
-
SU-DHL-4 (Diffuse large B-cell lymphoma)
-
-
Cell Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before initiating cytotoxicity experiments.
-
Preparation of this compound Tiuxetan
Safety Precaution: Yttrium-90 is a high-energy beta emitter. All handling of ⁹⁰Y-labeled this compound tiuxetan must be performed in a designated radioisotope laboratory by trained personnel, following all institutional and national radiation safety guidelines.
The specific activity of ⁹⁰Y-Ibritumomab tiuxetan will be provided by the manufacturer. Dilutions should be made in sterile, pyrogen-free 0.9% sodium chloride to achieve the desired concentrations for the assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
CD20-positive B-cell lymphoma cell line
-
⁹⁰Y-Ibritumomab tiuxetan
-
Unlabeled this compound tiuxetan (as a control)
-
Isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.[9]
-
Treatment: Prepare serial dilutions of ⁹⁰Y-Ibritumomab tiuxetan, unlabeled this compound tiuxetan, and the isotype control antibody in culture medium. Add 100 µL of the diluted antibodies to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[10]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours or overnight to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]
Materials:
-
Treated and untreated cells from the cytotoxicity assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After the desired incubation period with this compound tiuxetan, collect the cells (both adherent and suspension) from each treatment group.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Dose-Response of this compound Tiuxetan on B-Cell Lymphoma Cell Lines (72h Incubation)
| Cell Line | Treatment | IC50 (µCi/mL) |
| Daudi | ⁹⁰Y-Ibritumomab tiuxetan | 0.5 |
| Raji | ⁹⁰Y-Ibritumomab tiuxetan | 0.8 |
| Ramos | ⁹⁰Y-Ibritumomab tiuxetan | 1.2 |
| SU-DHL-4 | ⁹⁰Y-Ibritumomab tiuxetan | 1.5 |
Table 2: Time-Course of Cytotoxicity of ⁹⁰Y-Ibritumomab Tiuxetan (1 µCi/mL) on Daudi Cells
| Incubation Time (hours) | % Cell Viability |
| 24 | 85% |
| 48 | 60% |
| 72 | 40% |
| 96 | 25% |
Visualizations
CD20-Mediated Apoptosis Signaling Pathway
Caption: CD20 signaling cascade leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing this compound tiuxetan cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. dovepress.com [dovepress.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Facebook [cancer.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ibritumomab Binding via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibritumomab tiuxetan (Zevalin®) is a murine IgG1 kappa monoclonal antibody targeting the CD20 antigen present on the surface of normal and malignant B-lymphocytes.[1][2] It is a form of radioimmunotherapy, where the antibody is linked to a chelator, tiuxetan, which stably binds a radioactive isotope (either Indium-111 for imaging or Yttrium-90 for therapy).[1][2][3] The primary mechanism of action involves the targeted delivery of radiation to CD20-expressing cells, leading to cell death.[1][2] Additionally, the antibody itself can induce apoptosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and complement-dependent cytotoxicity (CDC).[1]
Accurate assessment of this compound binding to its target is critical for preclinical evaluation, characterization of biosimilars, and understanding mechanisms of action and resistance. Flow cytometry is a powerful and quantitative method to determine the binding characteristics of antibodies to cell surface antigens. This document provides a detailed protocol for assessing the binding of this compound to CD20-positive cells using indirect flow cytometry.
Core Principles
This protocol utilizes an indirect staining method. Unlabeled this compound is first incubated with CD20-expressing cells. Subsequently, a fluorescently labeled secondary antibody that specifically recognizes the primary antibody (in this case, a murine IgG1) is added. The fluorescence intensity, measured by a flow cytometer, is proportional to the amount of this compound bound to the cell surface. This method allows for signal amplification and is useful when a directly conjugated primary antibody is not available.
Data Presentation
Quantitative Binding Affinity of Anti-CD20 Antibodies
| Antibody | Cell Line | Method | Apparent Dissociation Constant (Kd) | Reference |
| This compound tiuxetan | CD20-expressing cells | Not specified | 14-18 nM | [4] |
| Rituximab | Daudi | Real-time interaction analysis | 0.8-2.3 nM (strong interaction), 32-70 nM (weak interaction) | [5] |
| Rituximab | Raji | Quartz Crystal Microbalance | Apparent Binding Constant: 1.6 x 10^6 M^-1 | [6][7] |
| Rituximab | B cells | Not specified | 5-11 nM (avidity) | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: CD20-positive human B-cell lymphoma cell lines such as Raji[9][10] or Daudi.[5][10][11][12]
-
Primary Antibody: this compound (unconjugated)
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG1 antibody (e.g., FITC, PE, or APC conjugate)
-
Isotype Control: Unconjugated mouse IgG1 isotype control
-
Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-buffered saline (PBS) supplemented with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05-0.1% sodium azide.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells.
-
Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorochrome.
-
Microcentrifuge tubes or 96-well round-bottom plates
Experimental Workflow Diagram
Caption: Workflow for assessing this compound binding.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CD20-positive cells (e.g., Raji or Daudi) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Resuspend the cells in cold FACS buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
-
Primary Antibody Incubation:
-
Aliquot 100 µL of the cell suspension (containing 1-2 x 10^5 cells) into microcentrifuge tubes or a 96-well plate.
-
Prepare serial dilutions of this compound in FACS buffer. A typical concentration range to test for determining the dissociation constant (Kd) would span two orders of magnitude above and below the expected Kd (e.g., 0.1 nM to 1 µM).
-
For simple binding assessment, a single saturating concentration (e.g., 10 µg/mL) can be used.
-
Add the diluted this compound to the respective tubes.
-
For the negative control, add the mouse IgG1 isotype control at the same concentration as the highest this compound concentration.
-
Include a tube with cells only (unstained control) and a tube with cells and the secondary antibody only (secondary antibody control).
-
Incubate the cells for 30-60 minutes at 4°C on a rocker or with occasional gentle mixing. This should be performed in the dark to prevent photobleaching if fluorochromes are present.
-
-
Washing:
-
After incubation, wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Secondary Antibody Incubation:
-
Prepare the fluorescently labeled anti-mouse IgG1 secondary antibody at the manufacturer's recommended dilution in cold FACS buffer.
-
Resuspend the cell pellet in the diluted secondary antibody solution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Final Wash and Resuspension:
-
Wash the cells twice with cold FACS buffer as described in step 3 to remove unbound secondary antibody.
-
Resuspend the final cell pellet in 300-500 µL of cold FACS buffer.
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on the flow cytometer as soon as possible after staining.
-
Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of FSC-A vs. FSC-H to gate on single cells and exclude doublets.
-
Gate on the live cell population by excluding PI-positive cells.
-
Analyze the median fluorescence intensity (MFI) of the fluorochrome on the gated live, single-cell population for each sample.
-
To determine the Kd, plot the MFI against the concentration of this compound and fit the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism). The Kd is the concentration of this compound that results in half-maximal binding.
-
CD20 Signaling Pathway
This compound binding to CD20 on B-cells can trigger several downstream signaling events, contributing to its therapeutic effect. CD20 is known to associate with other cell-surface proteins, including the B-cell receptor (BCR), MHC class II, and CD40, and is localized in lipid rafts.[13][14][15] Antibody binding can initiate signaling cascades that lead to apoptosis.[1] Furthermore, the Fc portion of this compound can engage with immune effector cells and complement proteins, leading to ADCC and CDC, respectively.[1]
Caption: this compound-induced CD20 signaling pathways.
References
- 1. This compound tiuxetan - Wikipedia [en.wikipedia.org]
- 2. oncolink.org [oncolink.org]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Complement-Dependent Activity of CD20-Specific IgG Correlates With Bivalent Antigen Binding and C1q Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real Time Analysis of Binding between Rituximab (anti-CD20 antibody) and B Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of CD20 in rituximab-resistant cell lines (RRCL) and B-cell non-Hodgkin lymphoma (B-NHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and biological characterization of an anti-CD20 biosimilar candidate antibody: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Levels of CD20 Determine Anti-CD20 Antibodies Mediated Cell Death In Vitro | PLOS One [journals.plos.org]
- 13. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosimetry Calculation of Ibritumomab Tiuxetan in Small Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting dosimetry calculations for Ibritumomab tiuxetan (Zevalin®) in small animal research models. Accurate dosimetry is critical for translating preclinical findings to clinical applications in radioimmunotherapy.
Introduction to this compound Tiuxetan and Dosimetry
This compound tiuxetan is a CD20-directed radiotherapeutic antibody used in the treatment of B-cell non-Hodgkin's lymphoma.[1][2][3] It combines the monoclonal antibody this compound with a chelator, tiuxetan, which stably binds a radioactive isotope, typically Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging and dosimetry studies.[4][5] The antibody targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes, delivering a cytotoxic dose of radiation directly to the target cells.[1][2]
Dosimetry is the calculation of the absorbed dose of ionizing radiation in tissues. In preclinical studies, accurate dosimetry is essential to establish a relationship between the administered activity, the radiation dose delivered to tumors and normal organs, and the resulting biological effects.[6] This information is crucial for predicting potential toxicities and determining therapeutic efficacy. The Medical Internal Radiation Dose (MIRD) schema is the most widely accepted method for calculating absorbed doses from internally administered radionuclides.[6][7]
Signaling Pathway of CD20
This compound targets the CD20 antigen on B-cells. While CD20 has no natural ligand, its cross-linking by antibodies like this compound can trigger a range of intracellular signaling events that contribute to the therapeutic effect, alongside the delivered radiation. These events can include the induction of apoptosis (programmed cell death) through various pathways. The binding of an anti-CD20 antibody can lead to the activation of Src family tyrosine kinases, such as Lyn and Syk, and subsequent downstream signaling cascades involving phospholipase C-gamma (PLC-γ) and the mitogen-activated protein kinase (MAPK) pathway.[8][9] Additionally, CD20 is known to associate with the B-cell receptor (BCR), and its ligation can modulate BCR signaling, which is critical for B-cell activation, proliferation, and survival.[8][10]
References
- 1. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin's lymphoma using 89Zr-ibritumomab tiuxetan and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of yttrium-90-labeled this compound tiuxetan radioimmunotherapy versus rituximab immunotherapy for patients with relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin’s lymphoma using 89Zr-ibritumomab tiuxetan and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 111In-DOTA-5D3, a Surrogate SPECT Imaging Agent for Radioimmunotherapy of Prostate-Specific Membrane Antigen | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Mechanisms of action of CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EVALUATION OF THE SPATIAL RESOLUTION IN MONTE CARLO-BASED SPECT/CT RECONSTRUCTION OF 111IN-OCTREOTIDE IMAGES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging of Indium-111 Labeled Ibritumomab Tiuxetan
Introduction
Indium-111 (¹¹¹In) labeled Ibritumomab tiuxetan, also known as ¹¹¹In-Zevalin, is a radioimmunoconjugate used for imaging in patients with specific types of B-cell non-Hodgkin's lymphoma (NHL).[1][2] It is a critical component of the Zevalin® therapeutic regimen, which combines immunotherapy (Rituximab) and radioimmunotherapy (Yttrium-90 this compound tiuxetan).[1][3] The antibody component, this compound, is a murine IgG1 kappa monoclonal antibody that specifically targets the CD20 antigen found on the surface of normal and malignant B-lymphocytes.[1][4]
The attached chelator, tiuxetan, securely binds the gamma-emitting radionuclide Indium-111 (physical half-life of 2.8 days), enabling visualization of the drug's distribution in the body using single-photon emission computed tomography (SPECT) or planar gamma imaging.[1] The primary purpose of the ¹¹¹In-Ibritumomab tiuxetan scan is not to assess tumor uptake, but to confirm the biodistribution of the antibody before the administration of the therapeutic dose with the pure beta-emitter Yttrium-90 (⁹⁰Y).[5][6] This preliminary imaging step is a crucial safety measure to ensure that the radioimmunoconjugate distributes as expected and to prevent the delivery of excessive radiation to non-target organs, particularly the bone marrow.[1][7] An altered biodistribution finding may halt the subsequent therapeutic administration.[3]
Experimental Protocols
Protocol 1: Radiolabeling of this compound Tiuxetan with Indium-111
This protocol describes the preparation of ¹¹¹In-Ibritumomab tiuxetan using the commercially available Zevalin kit.[4][8] All procedures should be performed in a shielded environment using aseptic techniques.
Materials:
-
Zevalin Kit for Indium-111 labeling (contains this compound Tiuxetan vial, 50 mM Sodium Acetate vial, Formulation Buffer vial, and an empty Reaction Vial)[4][8]
-
Indium-111 Chloride sterile solution
-
Syringes and needles
-
Shielded vials
Procedure:
-
Preparation: Allow all kit components to reach room temperature.
-
Buffer Transfer: In the empty Reaction Vial, add 1.2 times the volume of 50 mM Sodium Acetate buffer as the volume of ¹¹¹In-Chloride solution you plan to use.[4]
-
Radionuclide Addition: Add the required amount of ¹¹¹In-Chloride (typically ~5.5 mCi or 203.5 MBq) to the Reaction Vial containing the acetate buffer.[4] Gently swirl the vial to mix.
-
Antibody Conjugate Addition: Withdraw 1.3 mL of the this compound Tiuxetan conjugate and add it to the Reaction Vial.[4] Again, gently swirl the contents.
-
Incubation: Allow the reaction to incubate at room temperature for 30 minutes.[4]
-
Final Formulation: After incubation, add the Formulation Buffer to bring the total volume to 10 mL.[4] Mix gently.
-
Dose Assay: Measure the radioactivity of the final product in a suitable dose calibrator.
Protocol 2: Quality Control of ¹¹¹In-Ibritumomab Tiuxetan
This protocol outlines the instant thin-layer chromatography (ITLC) procedure to determine the radiochemical purity of the final product.
Materials:
-
¹¹¹In-Ibritumomab tiuxetan solution (from Protocol 1)
-
Instant thin-layer chromatography strips impregnated with silica gel (ITLC-SG)
-
Chromatography chamber
-
Mobile Phase: 0.9% Sodium Chloride (Saline)
-
Radiation detector/scanner for ITLC strips
Procedure:
-
Spotting: At room temperature, carefully spot a small drop of the final ¹¹¹In-Ibritumomab tiuxetan solution onto the origin line of an ITLC-SG strip.[9]
-
Development: Place the strip into the chromatography chamber containing the 0.9% saline mobile phase. Ensure the origin is at the bottom and does not dip into the solvent.[9] Allow the solvent front to move up the strip.
-
Analysis: Once the solvent front has reached the top, remove the strip and let it dry.
-
Measurement: Determine the distribution of radioactivity on the strip using a suitable scanner.
-
The radiolabeled antibody conjugate (¹¹¹In-Ibritumomab tiuxetan) remains at the origin (Rf = 0.0).
-
Free ¹¹¹In-Chloride and other impurities migrate with the solvent front (Rf = 0.9-1.0).
-
-
Calculation: Calculate the radiochemical purity (RCP) as follows:
-
RCP (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100
-
-
Release Criteria: The radiochemical purity must be at least 95% for the product to be released for patient administration.[4][5]
Caption: Workflow for ¹¹¹In-Ibritumomab Tiuxetan Radiolabeling and Quality Control.
Protocol 3: In Vivo Imaging (Clinical)
This protocol is based on the FDA-approved regimen for Zevalin therapy.[1][10][11]
Patient Preparation:
-
Ensure patient is well-hydrated.[12]
-
Pre-medicate with acetaminophen and diphenhydramine approximately 30-60 minutes prior to Rituximab infusion to minimize infusion reactions.[13]
Administration and Imaging Schedule:
-
Day 1 (Part 1 - Rituximab Infusion):
-
Day 1 (Part 2 - ¹¹¹In-Ibritumomab Tiuxetan Injection):
-
Imaging Time Points:
-
Scan 1 (Required): Acquire whole-body planar or SPECT images 2 to 24 hours post-injection.[10][11] All documented cases of altered biodistribution have been apparent on this first scan.[7][10][11]
-
Scan 2 (Required): Acquire a second set of images 48 to 72 hours post-injection.[1][10][11]
-
Scan 3 (Optional): A third scan may be performed at 90-120 hours if needed to resolve any ambiguities.[10][11]
-
Image Acquisition Parameters (General Guidance):
-
Scanner: Dual-head gamma camera.
-
Collimator: Medium-energy collimator.
-
Energy Peaks: 171 keV and 245 keV photopeaks for ¹¹¹In with a 15-20% window.
-
Imaging: Acquire anterior and posterior whole-body planar scans. SPECT/CT may be used for better localization.
Caption: Clinical workflow for the Zevalin therapeutic regimen imaging phase.
Protocol 4: Image Interpretation - Biodistribution Assessment
Visual inspection of the gamma images is performed to confirm expected biodistribution.[16]
Expected Biodistribution: [16]
-
Blood Pool: High activity in blood pool areas (heart, major vessels) on the first scan, with decreasing activity on subsequent scans.[16]
-
Liver/Spleen: Moderately high to high uptake is normal in the liver and spleen on all scans.[1][16]
-
Kidneys/Bladder/Bowel: Low uptake is expected in the kidneys, bladder, and bowel.[1][16]
-
Tumor Sites: Uptake in known tumor sites is often visible but is not a requirement to proceed with therapy.[6]
Criteria for Altered Biodistribution: [3][16]
-
Rapid Clearance: Unusually rapid clearance from the blood pool, with prominent uptake in the liver, spleen, or bone marrow on the first scan.[16]
-
Lung Uptake: Diffuse lung uptake that is more intense than the cardiac blood pool on the first scan or more intense than the liver on later scans.[16]
-
Kidney Uptake: Kidney intensity greater than that of the liver on the posterior view of the second or third scan.[16]
-
Bowel Uptake: Intense uptake throughout the normal bowel, comparable to liver uptake on later scans.[16]
In a large registry of 953 patients, the rate of true altered biodistribution was found to be very low, at approximately 0.6%.[10][11]
Caption: Logical diagram for the interpretation of biodistribution scans.
Quantitative Data
Table 1: Biodistribution of ¹¹¹In-Ibritumomab Tiuxetan in Mice
This table summarizes the biodistribution of ¹¹¹In-Ibritumomab tiuxetan in mice, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 1 Hour Post-Injection (%ID/g) | 72 Hours Post-Injection (%ID/g) |
| Blood | 40.3 ± 5.3 | 19.0 |
| Lungs | 14.2 ± 1.4 | 7.6 ± 0.3 |
| Liver | 10.3 ± 1.6 | 9.9 ± 1.8 |
| Data from Chinn et al. as cited in the MICAD database.[1] |
Table 2: Estimated Radiation Absorbed Doses in Humans
The ¹¹¹In-Ibritumomab tiuxetan scans are used for dosimetry calculations to estimate the absorbed radiation dose from the subsequent ⁹⁰Y-Ibritumomab tiuxetan therapy. The following table presents median estimated doses to various organs from clinical trials.
| Organ | Median Absorbed Dose (cGy) | Range (cGy) | Median Absorbed Dose (mGy/MBq) |
| Spleen | 848 | 76 - 1902 | 0.9[1] |
| Liver | 532 | 234 - 1856 | 0.7[1] |
| Lungs | 216 | 94 - 457 | - |
| Red Marrow | 71 | 18 - 221 | 0.2[1] |
| Kidneys | 15 | 0.27 - 76 | 0.2[1] |
| Heart Wall | - | - | 0.4[1] |
| Tumor | 1484 | 61 - 24274 | - |
| Dosimetry data from a Phase III trial of Zevalin radioimmunotherapy.[14] Dosimetry was calculated using MIRDOSE 3 software from sequential whole-body images.[1][14] |
References
- 1. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 6. [PDF] Imaging and dosing in radioimmunotherapy with yttrium 90 this compound tiuxetan (Zevalin). | Semantic Scholar [semanticscholar.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The role of imaging with (111)In-ibritumomab tiuxetan in the this compound tiuxetan (zevalin) regimen: results from a Zevalin Imaging Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. snmmi.org [snmmi.org]
- 13. Zevalin (this compound tiuxetan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Biodistribution and dosimetry results from a phase III prospectively randomized controlled trial of Zevalin radioimmunotherapy for low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Combining Ibritumomab with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibritumomab tiuxetan (Zevalin®) is a CD20-directed radiotherapeutic antibody approved for the treatment of B-cell non-Hodgkin's lymphoma (NHL). It combines the targeting ability of the anti-CD20 monoclonal antibody this compound with the cytotoxic effect of the beta-emitting radionuclide Yttrium-90 (⁹⁰Y). Preclinical and clinical investigations have explored the combination of this compound with various chemotherapy agents to enhance its therapeutic efficacy. The rationale for these combinations lies in the potential for synergistic or additive effects, where chemotherapy can sensitize tumor cells to radiation, and the targeted radiation from this compound can overcome resistance to chemotherapy. These application notes provide a summary of the preclinical rationale, illustrative data, and detailed protocols for evaluating the combination of this compound with chemotherapy in preclinical models of B-cell malignancies.
Mechanism of Action
This compound tiuxetan targets the CD20 antigen, which is expressed on the surface of normal and malignant B-lymphocytes. The Fab portion of the antibody binds to the CD20 antigen, leading to cell death through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). The primary cytotoxic mechanism, however, is the delivery of beta radiation from the chelated ⁹⁰Y to the target cells and surrounding tumor microenvironment, a phenomenon known as the "crossfire effect." This localized radiation induces DNA double-strand breaks, leading to apoptosis and cell cycle arrest.
The combination with chemotherapy is based on the principle of dual-modality cancer therapy. Chemotherapeutic agents can induce DNA damage, inhibit DNA repair mechanisms, and alter the tumor microenvironment, potentially increasing the susceptibility of cancer cells to the radiation delivered by this compound.
Preclinical Data Summary
While extensive clinical data exists for the combination of this compound with various chemotherapy regimens, detailed quantitative data from preclinical studies are not widely published. The following tables are illustrative examples of how data from such preclinical studies could be presented. These tables are based on expected outcomes from synergistic interactions between this compound and chemotherapy agents in in vitro and in vivo models.
Table 1: Illustrative In Vitro Cytotoxicity Data of this compound in Combination with Chemotherapy in a CD20+ Lymphoma Cell Line (e.g., Raji)
| Treatment Group | Concentration/Dose | Cell Viability (%) | Combination Index (CI)* |
| Control | - | 100 | - |
| This compound | 10 µCi/mL | 75 | - |
| Doxorubicin | 50 nM | 80 | - |
| This compound + Doxorubicin | 10 µCi/mL + 50 nM | 45 | < 1 (Synergistic) |
| Bendamustine | 10 µM | 70 | - |
| This compound + Bendamustine | 10 µCi/mL + 10 µM | 40 | < 1 (Synergistic) |
| Fludarabine | 5 µM | 85 | - |
| This compound + Fludarabine | 10 µCi/mL + 5 µM | 60 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative In Vivo Tumor Growth Inhibition Data in a Lymphoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 | 0 | 25 |
| This compound | 900 | 40 | 35 |
| CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | 800 | 47 | 38 |
| This compound + CHOP | 300 | 80 | 55 |
| Bendamustine | 850 | 43 | 37 |
| This compound + Bendamustine | 350 | 77 | 52 |
Signaling Pathways and Experimental Workflows
The synergistic effects of combining this compound with chemotherapy can be visualized through signaling pathways and experimental workflows.
Caption: Combined effect of this compound and chemotherapy.
Caption: Workflow for in vitro synergy studies.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
The following are generalized protocols for conducting preclinical studies of this compound in combination with chemotherapy. These should be adapted based on the specific cell lines, animal models, and chemotherapy agents being investigated.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with a chemotherapy agent on the viability of CD20+ lymphoma cells.
Materials:
-
CD20+ lymphoma cell line (e.g., Raji, Daudi)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound tiuxetan (⁹⁰Y-labeled)
-
Chemotherapy agent of interest (e.g., doxorubicin, bendamustine, fludarabine)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treatment:
-
Add 50 µL of the this compound dilution to the designated wells.
-
Add 50 µL of the chemotherapy agent dilution to the designated wells.
-
For combination treatments, add 25 µL of each drug at the desired final concentrations.
-
Include wells with untreated cells (vehicle control) and cells treated with each agent alone.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction.
-
Protocol 2: In Vivo Lymphoma Xenograft Study
Objective: To evaluate the in vivo efficacy of combining this compound with a chemotherapy regimen on tumor growth and survival in a mouse xenograft model of lymphoma.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
CD20+ lymphoma cell line (e.g., Raji, Daudi)
-
Matrigel (optional, for subcutaneous injection)
-
This compound tiuxetan (⁹⁰Y-labeled)
-
Chemotherapy regimen (e.g., CHOP, bendamustine)
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ lymphoma cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy regimen alone
-
Group 4: this compound + Chemotherapy regimen
-
-
Treatment Administration:
-
This compound: Administer a single intravenous (tail vein) injection of ⁹⁰Y-ibritumomab tiuxetan at a predetermined dose (e.g., 100-200 µCi per mouse). A pre-dose of non-radiolabeled rituximab may be administered to improve biodistribution, mimicking the clinical setting.
-
Chemotherapy: Administer the chemotherapy regimen according to a clinically relevant schedule and route of administration (e.g., intraperitoneal or intravenous). For combination therapy, the timing of administration relative to this compound should be carefully considered and justified.
-
-
Monitoring:
-
Continue to monitor tumor volume every 2-3 days.
-
Monitor body weight and overall health of the animals daily.
-
Record survival data.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or when animals show signs of distress.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform survival analysis (e.g., Kaplan-Meier curves) to compare the median survival between groups.
-
Conclusion
The combination of this compound tiuxetan with chemotherapy represents a promising strategy for the treatment of B-cell non-Hodgkin's lymphoma. The preclinical models and protocols outlined in these application notes provide a framework for researchers to investigate the synergistic potential of such combinations, elucidate the underlying mechanisms of action, and generate the necessary data to support clinical translation. Careful experimental design and data analysis are crucial for accurately assessing the therapeutic benefit and advancing the development of more effective treatment regimens for lymphoma patients.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yttrium-90 Radiolabeling of Ibritumomab
Welcome to the technical support center for the radiolabeling of Ibritumomab with Yttrium-90 (⁹⁰Y). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving radiolabeling efficiency and troubleshooting common issues encountered during this critical process.
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable radiochemical purity (RCP) for ⁹⁰Y-Ibritumomab tiuxetan?
A1: The radiolabeled product is cleared for patient administration if its radiochemical purity is at least 95%.[1]
Q2: What are the most common causes of low radiochemical purity?
A2: Low radiochemical purity can stem from several factors, including the presence of metallic impurities in the Yttrium-90 chloride solution, incorrect pH of the reaction mixture, improper incubation time, or issues with the quality of the reagents.[2][3]
Q3: How do metallic impurities affect the labeling efficiency?
A3: Metallic impurities can compete with Yttrium-90 for the chelator (tiuxetan) on the this compound antibody.[2] This competition reduces the amount of ⁹⁰Y that can bind to the antibody, thereby lowering the radiochemical purity. Certain metals, like Copper (Cu(II)), have a particularly strong inhibitory effect.[2]
Q4: What is the optimal pH for the radiolabeling reaction?
A4: While the Zevalin® kit provides a buffered system, studies on similar DOTA-based chelators show that the kinetics of labeling are optimal at a pH between 4 and 4.5. Deviations below pH 4 can significantly slow down the reaction, while a pH above 5 can lead to the formation of yttrium hydroxides, which are unavailable for labeling.[4] For DOTA immunoconjugates, a pH of 7.0-7.5 in ammonium acetate buffer has been shown to be optimal.[5]
Q5: Can the incubation time be adjusted to improve labeling efficiency?
A5: The prescribed incubation time for the Zevalin® kit is 5 minutes at room temperature.[6][7] Both shorter and longer reaction times can negatively impact the final labeled product.[6][7] Adhering to the specified time is critical for optimal results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<95%) | Presence of metallic impurities in the ⁹⁰Y Chloride solution. | - Use high-purity, carrier-free ⁹⁰Y Chloride.[8] - If possible, analyze the ⁹⁰Y solution for trace metal contaminants using methods like ICP-AES.[2] - Consider using a purification step for the ⁹⁰Y solution if contamination is suspected, though this is not part of the standard approved procedure.[3] |
| Incorrect pH of the reaction mixture. | - Ensure the 50 mM Sodium Acetate solution is correctly prepared and added as per the protocol to maintain the appropriate pH.[6] - If you have the capability, measure the pH of the ⁹⁰Y solution after the addition of the sodium acetate buffer to ensure it is within the optimal range (consult literature for similar chelators, typically pH 4-7.5).[4][5] | |
| Inaccurate reaction time. | - Strictly adhere to the 5-minute incubation period at room temperature as specified in the protocol.[6][7] Use a calibrated timer. | |
| Improper mixing of reagents. | - Mix the solutions by gentle inversion or rolling.[6] Do not shake or agitate the vial, as this can cause foaming and denaturation of the antibody.[9] | |
| Reagent degradation. | - Ensure all kit components have been stored correctly at 2-8°C and have not expired.[10] - Allow all refrigerated components to reach room temperature before starting the radiolabeling procedure.[6] | |
| Formation of Precipitate in the Reaction Vial | pH of the reaction mixture is too high (above 5), leading to the formation of Yttrium hydroxides. | - Verify the correct volume and concentration of the 50 mM Sodium Acetate buffer was used.[6] - Check the pH of the Yttrium-90 Chloride solution before starting the procedure.[8] |
| Inconsistent Results Between Batches | Variability in the quality of the Yttrium-90 Chloride. | - Source ⁹⁰Y Chloride from a reputable supplier with a certificate of analysis detailing impurity levels. - Perform quality control on each new lot of ⁹⁰Y Chloride if possible. |
| Inconsistent laboratory technique. | - Ensure all personnel are trained on the standardized protocol. - Use calibrated pipettes and timers for all steps. |
Quantitative Data
Table 1: Effect of Metallic Impurities on ⁹⁰Y-DTPA Complexation Yield
This table summarizes the impact of various metal ion impurities on the complexation of Yttrium-90 with a DTPA-based chelator, similar to the tiuxetan used with this compound. The data highlights the concentration at which a significant decrease in labeling efficiency is observed.
| Metal Ion | Concentration causing significant interference | Effect on ⁹⁰Y-DTPA Complexation |
| Cu(II) | > 10 ppm | Maximum interference observed.[2] |
| Zn(II) | > 20 ppm | Significant interference.[2] |
| Co(II) | > 20 ppm | Significant interference.[2] |
| Fe(III) | > 40 ppm | Adverse effects become apparent.[2] |
| Al(III) | > 80 ppm | Less significant interference compared to others. |
| Zr(IV) | Up to 80 ppm | Negligible effect.[2] |
Experimental Protocols
Protocol 1: Yttrium-90 Radiolabeling of this compound tiuxetan (Zevalin®)
Materials:
-
Y-90 Zevalin Kit (this compound tiuxetan vial, 50 mM Sodium Acetate vial, Formulation Buffer vial, empty reaction vial)
-
Yttrium-90 Chloride sterile solution (40 mCi)
-
Acrylic shielded syringe
-
Sterile syringes (1 mL, 3 mL, 10 mL)
-
Sterile needles (18-20 G)
-
Appropriate acrylic shielding for the reaction vial
Procedure:
-
Allow the refrigerated Y-90 Zevalin kit components to reach room temperature.
-
Place the empty reaction vial in an appropriate acrylic shield.
-
Calculate the required volumes:
-
Transfer the calculated volume of 50 mM Sodium Acetate to the empty reaction vial. Coat the entire inner surface by gentle inversion.
-
Using an acrylic shielded syringe, transfer 40 mCi of Y-90 Chloride to the reaction vial. Mix gently by inversion.
-
Transfer 1.3 mL of this compound tiuxetan to the reaction vial. Do not shake or agitate.
-
Allow the reaction to proceed for exactly 5 minutes at room temperature.[6][7]
-
Immediately after 5 minutes, add the calculated volume of Formulation Buffer to the reaction vial to stop the labeling reaction. Gently add the buffer down the side of the vial.
-
The final product is now ready for quality control testing.
Protocol 2: Radiochemical Purity (RCP) Determination by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC silica gel strips
-
0.9% Sodium Chloride solution (mobile phase)
-
Developing chamber for chromatography
-
Suitable radioactivity counting apparatus
Procedure:
-
Place a small drop of the prepared ⁹⁰Y-Ibritumomab tiuxetan solution at the origin of an ITLC silica gel strip.[7]
-
Place the ITLC strip into the chromatography chamber containing the 0.9% Sodium Chloride solution, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip to a pre-determined front.
-
Remove the strip and allow it to dry.
-
Cut the strip in half (or as per validated procedure) and measure the radioactivity of each section using a suitable counter.
-
Interpretation:
-
⁹⁰Y-Ibritumomab tiuxetan remains at the origin (Rf = 0.0).
-
Free ⁹⁰Y migrates with the solvent front (Rf = 0.9-1.0).
-
-
Calculation:
-
% RCP = (Counts at Origin / Total Counts) x 100
-
Visualizations
Caption: Workflow for the Yttrium-90 radiolabeling of this compound tiuxetan.
Caption: Troubleshooting flowchart for low radiochemical purity of ⁹⁰Y-Ibritumomab.
Caption: Procedure for determining radiochemical purity using ITLC.
References
- 1. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. [Radioimmunotherapy with yttrium-90 this compound tiuxetan. Clinical considerations, radiopharmacy, radiation protection, perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Ibritumomab Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibritumomab tiuxetan in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound tiuxetan?
A1: this compound tiuxetan is a radioimmunotherapy agent. It consists of a monoclonal antibody (this compound) that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes. This antibody is linked to a chelator (tiuxetan), which securely binds a radioactive isotope, typically Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging. Once the antibody binds to the CD20 antigen on a B-cell, the attached radioisotope delivers a cytotoxic dose of radiation. A key feature of ⁹⁰Y is its "cross-fire" effect, where its beta emissions can kill not only the target cell but also adjacent tumor cells that may not have bound the antibody.
Q2: Where can I find a starting dose for my specific animal model?
A2: There is no single universal starting dose for all animal models, as it can be influenced by the tumor type, animal strain, and tumor burden. However, published preclinical studies can provide a guidance. For instance, in a diffuse large B-cell lymphoma mouse model, a maximum tolerated dose (MTD) was identified as 50 µCi/mouse, with therapeutic efficacy observed at a lower dose of 20 µCi/mouse[1]. Clinical human doses are weight-based, typically 0.3 to 0.4 mCi/kg.[2][3][4] A common practice is to start with a dose escalation study in a small cohort of animals to determine the MTD in your specific model.
Q3: How do I perform a dose escalation study to find the Maximum Tolerated Dose (MTD)?
A3: A typical dose escalation study involves the following steps:
-
Animal Cohorts: Divide your tumor-bearing animals into several cohorts (e.g., 3-5 animals per group).
-
Dose Levels: Select a range of doses based on literature review. Start with a low dose and escalate in subsequent cohorts (e.g., 10 µCi, 20 µCi, 40 µCi, etc.).
-
Administration: Administer a single intravenous (IV) injection of ⁹⁰Y-Ibritumomab tiuxetan.
-
Monitoring: Closely monitor the animals for signs of toxicity. Key parameters include:
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or irreversible morbidity (e.g., failure to regain lost body weight).
Troubleshooting Guide
Problem 1: High variability in tumor response within the same dose group.
-
Possible Cause: Inconsistent tumor cell implantation leading to variability in initial tumor volume.
-
Solution: Ensure a consistent number of viable tumor cells are injected. Measure tumor volumes accurately before treatment initiation and stratify animals to ensure the average tumor volume is similar across all groups.
-
Possible Cause: Heterogeneity in CD20 expression within the tumor model.
-
Solution: Perform immunohistochemistry or flow cytometry on tumors from your model to confirm consistent and high-level CD20 expression.
Problem 2: Unexpected animal mortality at doses reported to be safe in other studies.
-
Possible Cause: Differences in animal strain, age, or overall health status. Different mouse strains can have varying radiosensitivity.
-
Solution: Always perform a pilot MTD study in your specific animal model and strain rather than relying solely on literature values. Ensure animals are healthy and free of other infections before starting the experiment.
-
Possible Cause: Altered biodistribution of the radioimmunoconjugate.
-
Solution: Conduct a biodistribution study using ¹¹¹In-Ibritumomab tiuxetan. This involves injecting a small cohort of animals and harvesting organs at different time points (e.g., 1, 24, 72 hours) to quantify the percentage of injected dose per gram (%ID/g) in tumors and major organs (liver, spleen, kidneys, bone).[8] Unexpectedly high uptake in a critical organ like the liver or bone marrow could explain the toxicity. Preclinical studies have shown that the biodistribution of ⁹⁰Y-ibritumomab tiuxetan is adequately predicted by the ¹¹¹In-labeled antibody.[1][9][10]
Problem 3: Suboptimal tumor growth inhibition despite reaching the MTD.
-
Possible Cause: The tumor model is relatively radioresistant.
-
Solution: Consider combination therapies. Preclinical studies are exploring the combination of radioimmunotherapy with other agents to enhance efficacy.
-
Possible Cause: Insufficient delivery of the antibody to the tumor site. This can be an issue in poorly vascularized or large, necrotic tumors.
-
Solution: Your biodistribution study will help diagnose this. If tumor uptake is low, you may need to investigate factors affecting antibody delivery in your model.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, which can be used to guide the design of animal experiments.
Table 1: Biodistribution of ¹¹¹In-Ibritumomab Tiuxetan in Mice [8]
| Organ | 1 Hour Post-Injection (%ID/g) | 72 Hours Post-Injection (%ID/g) |
| Blood | 40.3 ± 5.3 | 19.0 |
| Lungs | 14.2 ± 1.4 | 7.6 ± 0.3 |
| Liver | 10.3 ± 1.6 | 9.9 ± 1.8 |
| Tumor | 0.5 ± 0.2 | 13.4 ± 1.0 |
(Data from athymic mice with Ramos B cell tumors)
Table 2: Human Clinical Dosing and Key Toxicities
| Parameter | Value | Reference |
| Standard Therapeutic Dose (Platelets ≥150,000/µL) | 0.4 mCi/kg (14.8 MBq/kg) | [2][3][4] |
| Dose for Mild Thrombocytopenia (Platelets 100,000-149,000/µL) | 0.3 mCi/kg (11.1 MBq/kg) | [2][3][4] |
| Maximum Allowable Human Dose | 32 mCi (1184 MBq) | [3] |
| Primary Dose-Limiting Toxicity | Myelosuppression (Thrombocytopenia, Neutropenia) | [5][6][7] |
| Time to Nadir (Lowest Blood Counts) | ~7-9 weeks post-treatment | [7] |
Experimental Protocols
Protocol 1: Biodistribution Study with ¹¹¹In-Ibritumomab Tiuxetan
-
Objective: To determine the in vivo distribution and tumor-targeting characteristics of this compound tiuxetan.
-
Materials: Tumor-bearing mice, ¹¹¹In-Ibritumomab tiuxetan, gamma counter.
-
Procedure: a. Inject a known activity of ¹¹¹In-Ibritumomab tiuxetan (e.g., 10 µCi) intravenously into each mouse. b. At predetermined time points (e.g., 1, 24, 48, 72 hours), euthanize a cohort of animals (n=3-5 per time point). c. Harvest tumors and key organs (blood, liver, spleen, kidneys, lungs, muscle, bone). d. Weigh each tissue sample. e. Measure the radioactivity in each sample using a gamma counter. f. Calculate the percent injected dose per gram (%ID/g) for each tissue. %ID/g = (Counts per minute in tissue / Total injected counts per minute) / Tissue weight (g) * 100
-
Analysis: Plot the %ID/g for each tissue over time to assess uptake and clearance. High tumor-to-organ ratios are desirable.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound tiuxetan for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 90Yttrium this compound Tiuxetan (Zevalin) for the Treatment of Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: A Report of 5 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First report on a prospective trial with yttrium-90–labeled this compound tiuxetan (Zevalin) in primary CNS lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of yttrium-90 this compound tiuxetan radioimmunotherapy for relapsed low-grade, follicular, or transformed non-hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 90Yttrium this compound Tiuxetan Therapy in Allogeneic Transplantation in B-cell Lymphoma with Extensive Marrow involvement and Chronic Lymphocytic Leukemia: Utility of Pre-transplantation Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Preventing aggregation of Ibritumomab during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Ibritumomab during storage. The guidance provided is based on established principles for monoclonal antibodies.
Troubleshooting Guide: this compound Aggregation
Visible particulates or an increase in high molecular weight species are indicators of this compound aggregation. This guide provides a systematic approach to troubleshooting this issue.
Issue: Evidence of this compound aggregation (e.g., visible particles, increased turbidity, or high molecular weight species detected by analytical methods).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
1. What are the primary causes of this compound aggregation during storage?
Aggregation of monoclonal antibodies like this compound is a complex process influenced by both intrinsic properties of the antibody and extrinsic environmental factors.[1] Key contributing factors include:
-
Temperature Fluctuations: Exposure to temperatures outside the recommended 2-8°C range, including freezing or high temperatures, can denature the antibody and lead to aggregation.[2]
-
pH Shifts: Deviations from the optimal pH of the formulation can alter the charge distribution on the antibody surface, promoting protein-protein interactions and aggregation.[3][4][5]
-
Mechanical Stress: Agitation from vigorous mixing, shaking, or repeated freeze-thaw cycles can expose hydrophobic regions of the antibody, leading to aggregation.[2]
-
Exposure to Light: Light, particularly UV, can induce chemical modifications and conformational changes in the antibody, resulting in aggregation.[6]
-
Interactions with Surfaces: Adsorption to surfaces, such as the container walls, can cause conformational changes and initiate aggregation.
2. What are the recommended storage conditions for this compound to minimize aggregation?
To maintain the stability of this compound, it is crucial to adhere to the following storage conditions as specified in the product information:
| Parameter | Recommendation |
| Temperature | 2°C – 8°C (Refrigerated) |
| Light | Protect from light |
| Freezing | Do not freeze |
Note: This information is consistent with the storage instructions for Zevalin® (this compound tiuxetan).
3. Can I use this compound if I observe translucent particulates?
The product monograph for Zevalin® notes that the protein solution may develop translucent particulates.[5] These are typically removed by filtration prior to administration. However, for research purposes, the presence of particulates is a sign of aggregation and may impact experimental results. It is recommended to assess the nature and extent of the aggregation before use.
4. What excipients can be used to prevent this compound aggregation?
While the specific formulation of commercially available this compound is proprietary, general strategies for preventing monoclonal antibody aggregation involve the use of excipients.[7][8] If you are developing a custom formulation of this compound, consider the following:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) and poloxamers are commonly used to prevent aggregation at interfaces (e.g., air-liquid) and to reduce surface-induced aggregation.[9]
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can stabilize the native conformation of the antibody.[9]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers and reduce protein-protein interactions.[7][9]
-
Buffers: Histidine and citrate buffers are often used in monoclonal antibody formulations to maintain a stable pH.[10]
The selection and concentration of excipients require careful optimization for your specific application.
Experimental Protocols
Protocol 1: Visual Inspection for Aggregation
This protocol provides a simple method for the initial assessment of aggregation.
Workflow:
Caption: Workflow for visual inspection of this compound aggregation.
Methodology:
-
Allow the this compound vial to equilibrate to room temperature.
-
Gently swirl the vial to ensure a homogenous solution. Avoid vigorous shaking or vortexing.
-
Hold the vial against both a black and a white background to enhance the visibility of any particulates.
-
Carefully observe the solution for any signs of aggregation, such as:
-
Particulates: Discrete visible particles.
-
Haziness or Cloudiness: A general lack of clarity in the solution.
-
Opalescence: A milky or iridescent appearance.
-
-
Document your observations.
Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method for separating and quantifying protein aggregates based on their size.[11][12]
Methodology:
-
System Preparation:
-
Equilibrate a suitable size-exclusion chromatography column (e.g., a column with a fractionation range appropriate for monoclonal antibodies and their aggregates) with a mobile phase relevant to your this compound formulation.
-
The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
If necessary, dilute the this compound sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particles that could clog the column.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the SEC column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric this compound and any high molecular weight (HMW) species (aggregates).
-
Integrate the peak areas to determine the percentage of monomer and aggregates in the sample.
-
Expected Results:
| Species | Expected Elution |
| High Molecular Weight (HMW) Aggregates | Elute first (earlier retention time) |
| Monomeric this compound | Main peak with a later retention time |
| Fragments (if present) | Elute last (longest retention time) |
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general principles of monoclonal antibody stability. Researchers should always refer to the specific product documentation for their this compound preparation and optimize storage and handling conditions for their individual experimental needs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Fidabio [fidabio.com]
- 3. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on Heat-Induced Aggregation and Degradation of Therapeutic Monoclonal Antibodies [jstage.jst.go.jp]
- 5. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Formulations That Suppress Aggregation During Long-Term Storage of a Bispecific Antibody are Characterized by High Refoldability and Colloidal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Ibritumomab Resistance in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Ibritumomab tiuxetan (Zevalin®) in lymphoma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound tiuxetan observed in lymphoma cell lines?
A1: Resistance to this compound tiuxetan, a CD20-directed radioimmunotherapy, is a multifactorial process. Preclinical studies suggest that resistance mechanisms are often shared with its unarmed antibody counterpart, Rituximab, and are also influenced by the response to radiation. Key mechanisms include:
-
Alterations in CD20 Expression and Function: Downregulation or mutation of the CD20 antigen on the cell surface can reduce drug binding and efficacy.
-
Enhanced DNA Damage Response (DDR): As this compound tiuxetan's cytotoxicity is largely mediated by the radioactive isotope ⁹⁰Yttrium, which causes DNA double-strand breaks, cancer cells can develop resistance by upregulating DNA repair pathways.[1][2][3][4] Key pathways involved are homologous recombination (HR) and non-homologous end joining (NHEJ).[2]
-
Upregulation of Anti-Apoptotic Pathways: Overexpression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can prevent cells from undergoing programmed cell death despite DNA damage.[5][6][7]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt/mTOR and NF-κB promotes cell survival and proliferation, counteracting the cytotoxic effects of the treatment.[5][8][9][10] These pathways can be activated by ionizing radiation itself, contributing to acquired resistance.[5][8]
Q2: How can I generate an this compound-resistant lymphoma cell line for my experiments?
A2: Developing a radioresistant cell line is a common method to study resistance mechanisms. A general protocol involves chronic, intermittent exposure to the therapeutic agent. For this compound tiuxetan, this would involve exposing the parental lymphoma cell line to gradually increasing concentrations of ⁹⁰Y-labeled this compound tiuxetan over a prolonged period.
A generalized protocol is as follows:
-
Initial Dosing: Start by treating the parental cell line with a low dose of ⁹⁰Y-Ibritumomab tiuxetan, typically around the IC50 (the concentration that inhibits 50% of cell growth).
-
Stepwise Dose Escalation: After the cells recover and resume proliferation, subculture them and treat with a slightly higher concentration. This process is repeated, gradually increasing the dose.
-
Monitoring and Selection: Continuously monitor the cells for viability and proliferation. The surviving cells are selected at each stage.
-
Confirmation of Resistance: Once a cell population can tolerate a significantly higher dose than the parental line, confirm the resistance by comparing the IC50 values between the resistant and parental lines.
Q3: What are the key signaling pathways to investigate when studying this compound resistance?
A3: The PI3K/Akt and NF-κB signaling pathways are critical mediators of resistance to therapies that induce DNA damage, including radioimmunotherapy.[5][8][10] Ionizing radiation can activate these pathways, leading to the transcription of pro-survival genes. Key targets for investigation include:
-
PI3K/Akt Pathway: Look for increased phosphorylation of Akt and downstream effectors like mTOR. This pathway can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins like Bad and by activating other survival factors.[5]
-
NF-κB Pathway: Assess the nuclear translocation of NF-κB subunits (e.g., p65) and the expression of its target genes, such as the anti-apoptotic Bcl-2 family members.[5][6][9]
Q4: Are there combination therapies that can overcome this compound resistance in vitro?
A4: Yes, preclinical studies suggest that combining this compound tiuxetan with agents that target resistance mechanisms can restore sensitivity. Potential combination strategies to explore in cell line models include:
-
Bcl-2 Inhibitors (e.g., Venetoclax): To counteract the overexpression of anti-apoptotic proteins.
-
PI3K/Akt/mTOR Inhibitors: To block pro-survival signaling.
-
DNA Damage Response Inhibitors (e.g., PARP inhibitors): To prevent the repair of radiation-induced DNA damage.[1][11]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound tiuxetan.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Parental cell line shows unexpected resistance to initial this compound tiuxetan treatment. | Incorrect dosage calculation. | Double-check all calculations for the activity of ⁹⁰Yttrium and the concentration of the antibody. Account for radioactive decay. |
| Cell line heterogeneity. | Perform single-cell cloning of the parental line to ensure a homogenous population. | |
| Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Difficulty in detecting changes in signaling pathway activation (e.g., p-Akt, nuclear NF-κB) after treatment. | Suboptimal time point for analysis. | Perform a time-course experiment to determine the peak activation of the signaling pathway after treatment. |
| Low protein concentration in lysates. | Optimize protein extraction protocols. Use protease and phosphatase inhibitors. | |
| Insufficient antibody quality for Western blot or immunofluorescence. | Use validated antibodies from reputable suppliers. Optimize antibody concentrations and incubation times. | |
| Inconsistent results in clonogenic survival assays. | Clumping of cells during plating. | Ensure a single-cell suspension before plating. Plate a low density of cells to allow for individual colony formation. |
| Inadequate incubation time. | Allow sufficient time for colonies to form (typically 10-14 days), depending on the cell line's doubling time. | |
| Subjectivity in colony counting. | Establish clear criteria for what constitutes a colony (e.g., >50 cells). Use imaging software for automated and unbiased counting if possible. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from experiments investigating this compound resistance. These are for illustrative purposes to guide data presentation.
Table 1: IC50 Values of Parental and this compound-Resistant Lymphoma Cell Lines
| Cell Line | Parental IC50 (kBq/mL) | Resistant IC50 (kBq/mL) | Fold Resistance |
| Raji | 5.2 ± 0.6 | 48.5 ± 3.1 | 9.3 |
| Daudi | 7.8 ± 0.9 | 65.1 ± 4.5 | 8.3 |
| SU-DHL-4 | 10.3 ± 1.2 | 89.7 ± 6.2 | 8.7 |
Table 2: Effect of Combination Therapies on the Viability of this compound-Resistant Raji Cells
| Treatment | Cell Viability (%) |
| Control (untreated) | 100 ± 5.2 |
| This compound (48.5 kBq/mL) | 51.2 ± 4.1 |
| Bcl-2 Inhibitor (1 µM) | 85.3 ± 6.7 |
| This compound + Bcl-2 Inhibitor | 22.7 ± 3.5 |
| PI3K Inhibitor (5 µM) | 81.9 ± 5.9 |
| This compound + PI3K Inhibitor | 28.4 ± 3.9 |
Experimental Protocols
Protocol 1: Generation of a Radioresistant Lymphoma Cell Line
This protocol provides a framework for developing a lymphoma cell line with acquired resistance to ⁹⁰Y-Ibritumomab tiuxetan.
-
Determine the IC50 of the Parental Cell Line:
-
Seed lymphoma cells (e.g., Raji) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treat the cells with a serial dilution of ⁹⁰Y-Ibritumomab tiuxetan for 72 hours.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Induce Resistance through Chronic Exposure:
-
Culture the parental cells in a T-25 flask.
-
Treat the cells with ⁹⁰Y-Ibritumomab tiuxetan at a concentration equal to the IC50.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask.
-
Increase the concentration of ⁹⁰Y-Ibritumomab tiuxetan by 1.5 to 2-fold in the subsequent treatment.
-
Repeat this cycle of treatment and recovery for several months.
-
-
Confirm and Characterize the Resistant Phenotype:
-
Determine the IC50 of the newly generated resistant cell line and compare it to the parental line. A significant increase (e.g., >5-fold) indicates resistance.
-
Perform clonogenic survival assays to assess long-term survival differences.
-
Analyze the expression of key resistance-related proteins (e.g., CD20, Bcl-2, p-Akt) by Western blotting or flow cytometry.
-
Protocol 2: Western Blot Analysis of Pro-Survival Signaling
This protocol details the steps to analyze the activation of the PI3K/Akt and NF-κB pathways.
-
Cell Treatment and Lysis:
-
Seed parental and resistant lymphoma cells and treat them with ⁹⁰Y-Ibritumomab tiuxetan at their respective IC50 concentrations for various time points (e.g., 0, 1, 6, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total IκBα, phospho-IκBα (Ser32), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphoproteins to their respective total proteins and the loading control.
-
Visualizations
Caption: PI3K/Akt and NF-κB signaling in this compound resistance.
Caption: Workflow for generating this compound-resistant lymphoma cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of DNA damage repair (DDR) system in response to immune checkpoint inhibitor (ICI) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Accomplices of NF-κB Lead to Radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-mediated adaptive resistance to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Lymphoma Radiotherapy-Resistant Genes with CRISPR Activation Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Ibritumomab and Rituximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent anti-CD20 monoclonal antibodies: Ibritumomab, the antibody component of the radioimmunoconjugate this compound tiuxetan (Zevalin®), and Rituximab (Rituxan®). While both antibodies target the CD20 antigen on B-cells, their primary mechanisms of action in a clinical setting differ significantly. This guide focuses on the inherent in vitro cytotoxic capabilities of the antibody molecules themselves, providing available experimental data on their ability to induce Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and apoptosis.
Introduction
Rituximab is a chimeric monoclonal antibody that has revolutionized the treatment of B-cell malignancies. Its efficacy is attributed to its ability to engage the host's immune system to eliminate CD20-positive cells through mechanisms such as ADCC, CDC, and direct induction of apoptosis.[1] this compound is a murine monoclonal antibody and is the parent antibody from which Rituximab was derived.[2] In its clinical application as this compound tiuxetan, it is conjugated to a chelator that binds the radioisotope Yttrium-90, delivering cytotoxic radiation directly to the target cells.[3] However, the unconjugated this compound antibody itself possesses immunological effector functions similar to Rituximab.[4][5]
This guide delves into the in vitro evidence for these mechanisms, providing a framework for understanding the intrinsic biological activities of these two important therapeutic agents.
Mechanisms of Action
Both this compound and Rituximab bind to the CD20 antigen on the surface of B-lymphocytes, initiating a cascade of events that can lead to cell death. The primary in vitro mechanisms of action for the antibody component include:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of the antibody binds to Fc receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and lysis of the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, the antibody can activate the classical complement pathway, resulting in the formation of the Membrane Attack Complex (MAC) on the B-cell surface, which creates pores and induces cell lysis.[6]
-
Apoptosis: Direct binding of the antibody to CD20 can trigger intracellular signaling pathways that lead to programmed cell death.[7][8]
This compound tiuxetan's primary mechanism of cytotoxicity in vivo is the delivery of beta radiation from Yttrium-90, causing DNA damage and cell death.[3] This radiotoxicity is not captured in standard in vitro immunological assays.
In Vitro Efficacy Data
Direct head-to-head in vitro comparative studies of unconjugated this compound and Rituximab are limited in publicly available literature. The following tables summarize representative in vitro data for each antibody from separate studies. It is crucial to note that direct quantitative comparisons between these tables should be made with caution due to variations in experimental conditions, cell lines, and assays used across different studies.
This compound In Vitro Efficacy Data
Due to its primary use as a radioimmunoconjugate, in vitro studies focusing solely on the immunological effector functions of the unconjugated this compound antibody are scarce. It is generally understood to possess the capacity for ADCC, CDC, and apoptosis induction.
Rituximab In Vitro Efficacy Data
| Experimental Assay | Target Cell Line | Effector Cells / Complement Source | Key Findings |
| Apoptosis | Ramos (Burkitt's Lymphoma) | - | Rituximab alone (10 µg/mL) induced apoptosis in 11.65% of cells.[9] |
| Raji (Burkitt's Lymphoma) | - | Rituximab alone (10 µg/mL) induced apoptosis in 8.78% of cells.[9] | |
| Daudi (Burkitt's Lymphoma) | - | Rituximab alone (10 µg/mL) induced apoptosis in 6.61% of cells.[9] | |
| CDC | Raji | Human Serum | Rituximab-IgG1 induced significant cell killing.[10] |
| Daudi | Human Serum | Rituximab-IgG1 induced moderate cell killing.[10] | |
| Follicular Lymphoma Cells | Human Serum | Rituximab induced high CDC killing.[11] | |
| ADCC | Raji | Human PBMC | Rituximab-dependent cytotoxicity observed. |
| Neoplastic B-cells | Purified NK cells | Purified NK cells reached 70% lysis of B-lymphoma lines at the highest Effector:Target ratio. |
Signaling Pathways
Rituximab-Induced Apoptosis Signaling
Binding of Rituximab to CD20 can initiate a signaling cascade that culminates in apoptosis. One of the key pathways implicated involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK).[7][8] Cross-linking of CD20 by Rituximab leads to the phosphorylation and activation of p38 MAPK, which in turn activates downstream effectors that execute the apoptotic program.
This compound Signaling Pathway
The signaling pathways initiated by the unconjugated this compound antibody are expected to be similar to those of other anti-CD20 antibodies that induce apoptosis, likely involving kinases and calcium mobilization. However, the dominant cytotoxic effect of this compound tiuxetan is mediated by radiation-induced DNA damage, which triggers separate cell death pathways.
Experimental Protocols
The following are generalized protocols for the key in vitro assays discussed in this guide. Specific details may vary between laboratories and studies.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to mediate the killing of target cells by effector cells.
References
- 1. Efficacy and safety of new anti-CD20 monoclonal antibodies versus rituximab for induction therapy of CD20+ B-cell non-Hodgkin lymphomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of a Potent Recombinant Homophilic Chimeric Anti-CD20 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. opalbiopharma.com [opalbiopharma.com]
- 5. Ibrutinib inhibits antibody dependent cellular cytotoxicity induced by rituximab or obinutuzumab in MCL cell lines, not overcome by addition of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring complement-dependent cytotoxicity by rituximab isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced pro-apoptotic activity of rituximab through IBTK silencing in non-Hodgkin lymphoma B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human or Chimeric Monoclonal Anti-CD20 Antibodies for Children with Nephrotic Syndrome: A Superiority Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of complement and serum IgG on rituximab-dependent natural killer cell-mediated cytotoxicity against Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ibritumomab's Binding Affinity to the CD20 Antigen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Ibritumomab to the CD20 antigen, benchmarked against the well-established anti-CD20 monoclonal antibody, Rituximab. The following sections detail the quantitative binding data, the experimental methodologies for determining binding affinity, and the signaling pathways initiated upon antibody binding.
Binding Affinity: this compound vs. Rituximab
This compound, the murine parent antibody of the chimeric Rituximab, exhibits a specific binding affinity for the CD20 antigen present on the surface of normal and malignant B-lymphocytes.[1][2] While both antibodies target the same epitope, their binding affinities show slight differences, which can be a critical factor in their therapeutic mechanism and efficacy.
The primary mechanism of action for this compound tiuxetan is the delivery of a radioactive isotope (Yttrium-90) to CD20-expressing cells, leading to cell death through radiation-induced DNA damage.[1][2][3] However, the intrinsic binding characteristics of the antibody component are crucial for the effective targeting of this radioactive payload.
The binding affinity is typically represented by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.
| Antibody | Dissociation Constant (Kd) | Binding Constant (Ka) | Notes |
| This compound tiuxetan | 14-18 nM | Not Reported | The apparent affinity for the CD20 antigen. |
| Rituximab | 5-11 nM | 1.6 x 10⁶ M⁻¹ | As the parent antibody, Rituximab exhibits a slightly higher binding affinity (lower Kd). The reported binding constant corresponds to the association rate.[4][5] |
Experimental Protocols: Determining Binding Affinity
The binding affinity of monoclonal antibodies to their target antigens is a critical parameter assessed during drug development. A widely accepted and robust method for quantifying these interactions is Surface Plasmon Resonance (SPR) .
Surface Plasmon Resonance (SPR) Protocol for Measuring Anti-CD20 Antibody Binding Affinity
This protocol provides a generalized framework for determining the binding kinetics and affinity of an anti-CD20 antibody (e.g., this compound, Rituximab) to the CD20 antigen.
Objective: To determine the equilibrium dissociation constant (Kd) of an anti-CD20 antibody to the CD20 antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Anti-CD20 antibody (analyte)
-
Recombinant human CD20 protein (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Preparation:
-
Reconstitute the recombinant human CD20 protein to a stock concentration of 1 mg/mL in a suitable buffer.
-
Dilute the CD20 protein in the immobilization buffer to a final concentration of 10-50 µg/mL.
-
-
Sensor Chip Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the diluted CD20 protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the CD20 protein to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the anti-CD20 antibody in the running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the different concentrations of the antibody over the CD20-immobilized surface and the reference cell at a constant flow rate.
-
Monitor the association of the antibody to the CD20 antigen in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the antibody-antigen complex.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways
Binding of an anti-CD20 antibody to the CD20 antigen on B-cells can trigger a cascade of intracellular signaling events, ultimately leading to apoptosis (programmed cell death). This is a key mechanism of action for the unconjugated antibody.
The process is initiated by the clustering of CD20 molecules within lipid rafts on the cell membrane. This clustering activates Src-family tyrosine kinases such as Lyn, Fyn, and Lck.[6] The activation of these kinases leads to the phosphorylation of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2). Phosphorylated PLCγ2 promotes an influx of calcium ions into the cell. This increase in intracellular calcium, along with the activation of mitogen-activated protein (MAP) kinases like p38, ERK, and JNK, converges to activate the caspase cascade, which executes the apoptotic program.[7][8][9]
References
- 1. What is the mechanism of this compound Tiuxetan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Real Time Analysis of Binding between Rituximab (anti-CD20 antibody) and B Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 90Yttrium this compound tiuxetan in the treatment of non-Hodgkin’s lymphoma: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD20-mediated apoptosis: signalling through lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Signaling events involved in anti-CD20-induced apoptosis of malignant human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clustered CD20 induced apoptosis: src-family kinase, the proximal regulator of tyrosine phosphorylation, calcium influx, and caspase 3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Ibritumomab with Non-Human Primate CD20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ibritumomab, a murine anti-CD20 monoclonal antibody, with CD20 from non-human primates (NHPs). Due to the limited publicly available data specifically for this compound in NHPs, this guide leverages information from other anti-CD20 antibodies, particularly those with a murine component like Rituximab, to infer and contextualize the expected cross-reactivity. This document is intended to aid researchers in designing preclinical studies and interpreting data in the context of drug development.
Introduction to this compound and the Importance of NHP Cross-Reactivity
This compound tiuxetan (Zevalin®) is a murine IgG1 kappa monoclonal antibody that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes.[1][2] It is approved for the treatment of certain types of B-cell non-Hodgkin's lymphoma.[1] Preclinical safety and efficacy evaluation of therapeutic antibodies often necessitates the use of non-human primates, as they are frequently the only pharmacologically relevant species due to high sequence homology of protein targets between humans and NHPs.[3][4] Establishing cross-reactivity is a critical first step in selecting the appropriate NHP species for toxicology and pharmacology studies.
Inferred Cross-Reactivity of this compound in Non-Human Primates
Comparative Data of Anti-CD20 Antibodies
To provide a framework for comparison, the following tables summarize key information and available data for this compound and other anti-CD20 monoclonal antibodies.
Table 1: Characteristics of this compound and Comparator Anti-CD20 Antibodies
| Antibody | Type | Source | Target |
| This compound | Murine IgG1 | Mouse | CD20 |
| Rituximab | Chimeric IgG1 | Mouse/Human | CD20 |
| Obinutuzumab | Humanized IgG1 | Humanized | CD20 |
| Ofatumumab | Human IgG1 | Human | CD20 |
Table 2: Binding Affinity and B-Cell Depletion Data
| Antibody | Species | Assay | Binding Affinity (Kd) | B-Cell Depletion in NHPs | Reference |
| This compound tiuxetan | Human | In vitro | 14-18 nM | Data not available | [8] |
| Rituximab | Cynomolgus Monkey | In vitro (whole blood) | EC50 difference between B-cell subsets | Yes, demonstrated in multiple studies | [9] |
| Rituximab | Cynomolgus Monkey | In vivo | Effective B-cell depletion | Yes | [5][10] |
| SM09 (humanized anti-CD20) | Cynomolgus Monkey | In vivo | Not specified | Yes, rapid and in-depth | [11] |
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of this compound in NHPs are not publicly available. However, the following methodologies are standard in the field and have been used to evaluate other anti-CD20 antibodies in non-human primates.
Protocol 1: In Vitro Binding Assessment by Flow Cytometry
This protocol outlines a general procedure to determine the binding of an anti-CD20 antibody to NHP peripheral blood mononuclear cells (PBMCs).
-
Sample Collection: Collect whole blood from the selected NHP species (e.g., cynomolgus monkey) into tubes containing an anticoagulant (e.g., EDTA).
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining:
-
Wash the isolated PBMCs with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with varying concentrations of the test antibody (e.g., FITC-labeled this compound) for 30-60 minutes at 4°C.
-
Include a known cross-reactive antibody (e.g., Rituximab) as a positive control and an isotype-matched irrelevant antibody as a negative control.
-
Co-stain with fluorescently labeled antibodies specific for B-cell markers (e.g., CD19, CD40) and other lymphocyte markers (e.g., CD3 for T-cells) to identify the specific cell populations being bound.[9]
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of B-cells bound by the test antibody and the mean fluorescence intensity, which is indicative of binding avidity.
-
Protocol 2: In Vivo B-Cell Depletion Study
This protocol describes a general approach to assess the in vivo pharmacological activity of an anti-CD20 antibody in NHPs.
-
Animal Selection and Acclimation: Select healthy, adult NHPs (e.g., cynomolgus monkeys) and allow for an appropriate acclimation period.
-
Pre-dose Sampling: Collect baseline blood samples to determine the initial counts of B-cell populations and other hematological parameters.
-
Antibody Administration: Administer the anti-CD20 antibody intravenously at one or more dose levels. For example, studies with Rituximab in cynomolgus monkeys have used doses ranging from 15 mg/kg to 100 mg/kg.[6]
-
Post-dose Monitoring and Sampling:
-
Collect blood samples at various time points post-administration (e.g., 24 hours, 48 hours, 1 week, and weekly thereafter).
-
Perform immunophenotyping by flow cytometry on whole blood or isolated PBMCs to quantify the number of circulating B-cells (e.g., CD19+/CD20+ cells).
-
Monitor the animals for any clinical signs of toxicity.
-
-
Data Analysis: Analyze the B-cell counts over time to determine the extent and duration of B-cell depletion.
Visualizations
Experimental Workflow for NHP Cross-Reactivity Assessment
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound tiuxetan - Wikipedia [en.wikipedia.org]
- 3. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Developmental immunotoxicology assessment of rituximab in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of B Cell Depletion on Early Mycobacterium tuberculosis Infection in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of anti-CD20 monoclonal antibody, Rituxan, on cynomolgus monkey and human B cells in a whole blood matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biodistribution of Ibritumomab and Other Anti-CD20 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of Ibritumomab, a murine anti-CD20 antibody, with other prominent anti-CD20 monoclonal antibodies, including the chimeric antibody Rituximab, and the humanized or fully human antibodies Ofatumumab and Obinutuzumab. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of these therapeutic agents for B-cell malignancies.
Executive Summary
The biodistribution of anti-CD20 monoclonal antibodies is a critical determinant of their therapeutic efficacy and toxicity. As radioimmunoconjugates or naked antibodies, their ability to selectively accumulate in tumor tissues while minimizing exposure to healthy organs is paramount. This guide synthesizes available preclinical data to compare the biodistribution of this compound with that of Rituximab, Ofatumumab, and Obinutuzumab. While direct head-to-head comparative studies for all agents are limited, this guide consolidates data from key studies to provide a comprehensive overview. The data indicates that while all antibodies demonstrate tumor targeting, there are notable differences in their uptake in tumors and normal organs, which can be attributed to their molecular structure and format (murine, chimeric, humanized, or human).
Quantitative Biodistribution Data
The following table summarizes the quantitative biodistribution data for this compound, Rituximab, Ofatumumab, and Obinutuzumab from preclinical studies in human lymphoma xenograft models. It is important to note that the data for this compound is derived from a separate study and is presented here for comparative purposes; caution should be exercised when making direct comparisons across different studies due to potential variations in experimental conditions.
| Antibody | Radiolabel | Animal Model | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Kidney Uptake (%ID/g) | Bone Uptake (%ID/g) |
| This compound | 89Zr | SCID mice with Raji xenografts | 144 h | 28.6 ± 7.6 | 3.2 ± 1.8 | 2.9 ± 0.7 | 1.8 ± 0.5 | 1.9 ± 0.4 |
| Rituximab | 89Zr | SCID mice with Raji xenografts | 168 h (7 d) | 28.6 ± 7.6 | 5.6 ± 1.9 | 36.8 ± 2.3 | 4.5 ± 0.8 | 3.1 ± 0.6 |
| Ofatumumab | 89Zr | SCID mice with Raji xenografts | 168 h (7 d) | 32.6 ± 17.5 | 6.2 ± 1.5 | 25.4 ± 8.1 | 5.1 ± 1.1 | 3.5 ± 0.7 |
| Obinutuzumab | 89Zr | SCID mice with Raji xenografts | 168 h (7 d) | 41.4 ± 7.6 | 7.8 ± 2.1 | 21.7 ± 5.9 | 5.9 ± 1.3 | 4.2 ± 0.9 |
%ID/g: Percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation. Data for this compound is from a study by Rizvi et al. (2012) using 89Zr-ibritumomab tiuxetan in a similar xenograft model.[1] Data for Rituximab, Ofatumumab, and Obinutuzumab is from a comparative study by Yoon et al. (2016).[2]
Experimental Protocols
Radiolabeling of Antibodies with Zirconium-89 (89Zr)
This protocol is based on the methodology described by Yoon et al. (2016) for labeling anti-CD20 antibodies with 89Zr for PET imaging and biodistribution studies.[2]
-
Chelation: The monoclonal antibodies (Obinutuzumab, Ofatumumab, Rituximab, and Tositumomab) are conjugated with the chelator p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS). The antibody is incubated with a 5- to 10-fold molar excess of the chelator in a buffered solution (pH 9.0-9.5) for 1 hour at 37°C.
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column).
-
Radiolabeling: The purified immunoconjugate is incubated with 89Zr-oxalate in a buffered solution (pH 7.0-7.2) for 1 hour at room temperature.
-
Quality Control: The radiochemical purity of the 89Zr-labeled antibody is determined by instant thin-layer chromatography (ITLC) to ensure that the incorporation of 89Zr is greater than 95%.
Animal Model and Biodistribution Study
The following protocol is a generalized representation of the methods used in the cited preclinical studies.[1][2]
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used.
-
Tumor Xenograft Establishment: Human Burkitt's lymphoma Raji cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Administration of Radiolabeled Antibody: A known activity of the 89Zr-labeled anti-CD20 antibody (e.g., 1-2 MBq) is administered to the tumor-bearing mice via intravenous (tail vein) injection.
-
PET/CT Imaging: Small-animal PET/CT imaging is performed at various time points post-injection (e.g., 1, 3, and 7 days) to visualize the in vivo distribution of the radiolabeled antibody.
-
Ex Vivo Biodistribution Analysis: At the final time point, mice are euthanized, and major organs (tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to quantify the biodistribution of the antibody.
Signaling Pathways and Experimental Workflows
Anti-CD20 Antibody-Mediated Apoptosis Signaling Pathway
Binding of anti-CD20 antibodies to the CD20 molecule on the surface of B-cells can trigger a cascade of intracellular signaling events leading to apoptosis. This process is often dependent on the cross-linking of CD20 molecules.[3][4][5]
References
- 1. Biodistribution, radiation dosimetry and scouting of 90Y-ibritumomab tiuxetan therapy in patients with relapsed B-cell non-Hodgkin’s lymphoma using 89Zr-ibritumomab tiuxetan and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Next-Generation Anti-CD20 Antibodies Labeled with 89Zr in Human Lymphoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling events involved in anti-CD20-induced apoptosis of malignant human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD20-mediated apoptosis: signalling through lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Mechanistic Deep Dive: Ibritumomab Versus Second-Generation Anti-CD20 Monoclonal Antibodies
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for B-cell malignancies has been revolutionized by the advent of monoclonal antibodies targeting the CD20 antigen. While the first-generation antibody, rituximab, set a new standard of care, subsequent developments have led to a more diverse armamentarium. This guide provides a detailed, data-driven comparison of the mechanistic differences between the radioimmunoconjugate, Ibritumomab, and the second-generation anti-CD20 monoclonal antibodies: obinutuzumab, ocrelizumab, and ofatumumab.
Fundamental Structural and Binding Characteristics
The fundamental difference lies in their core structure and how they interact with the CD20 antigen. This compound is a murine IgG1 monoclonal antibody, which is chemically linked to a chelator, tiuxetan, allowing for the radiolabeling with a beta-emitting isotope, most commonly Yttrium-90.[1][2] In contrast, the second-generation anti-CD20s are humanized or fully human antibodies designed to optimize effector functions.
Obinutuzumab is a humanized, Type II anti-CD20 antibody that has been glycoengineered to have a defucosylated Fc region. This modification significantly enhances its binding affinity for the FcγRIIIa receptor on immune effector cells.[3][4] Ocrelizumab is a humanized IgG1 antibody, and ofatumumab is a fully human IgG1 antibody that binds to a distinct epitope on the CD20 molecule, encompassing both the small and large extracellular loops.[5][6] This unique binding of ofatumumab results in a slower off-rate compared to other anti-CD20 antibodies.[7]
Table 1: Comparison of Binding Affinities to CD20
| Antibody | Type | Binding Epitope | Dissociation Constant (Kd) | Key Structural Features |
| This compound | Murine IgG1 | Overlapping with Rituximab | 14-18 nM[8] | Conjugated to tiuxetan for radiolabeling |
| Obinutuzumab | Humanized IgG1 (Type II) | Unique epitope, different from Rituximab | 1.5 ± 0.4 nM[9] | Glycoengineered (afucosylated) Fc region |
| Ocrelizumab | Humanized IgG1 (Type I) | Overlapping with Rituximab | 8.4 x 10⁻¹⁰ M (0.84 nM)[10] | Humanized to reduce immunogenicity |
| Ofatumumab | Fully Human IgG1 (Type I) | Binds both small and large extracellular loops | Higher affinity and slower off-rate than Rituximab[7][11] | Fully human sequence |
Divergent Mechanisms of Action
The primary mechanistic distinction lies in this compound's reliance on targeted radiotherapy versus the immunomodulatory effects of the second-generation antibodies.
This compound: Radioimmunotherapy-Mediated Cytotoxicity
The principal mechanism of action for this compound tiuxetan is the delivery of targeted radiation to CD20-expressing cells.[12] The murine antibody component serves to guide the Yttrium-90 isotope to the tumor site. The emitted beta particles induce DNA damage and subsequent apoptosis in the target B-cells and also exert a "crossfire" effect, killing nearby tumor cells that may not have been directly targeted by the antibody.[13] While the unconjugated antibody itself can mediate some level of Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and direct apoptosis, its clinical efficacy is overwhelmingly attributed to the radiotherapeutic component.[1][2]
Second-Generation Anti-CD20s: Enhanced Effector Functions
Second-generation anti-CD20 antibodies are designed to improve upon the effector functions of rituximab, leading to more efficient B-cell depletion through various immune-mediated mechanisms.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): This is a primary mechanism for these antibodies. Upon binding to CD20 on a B-cell, the Fc region of the antibody is recognized by Fcγ receptors (primarily FcγRIIIa) on immune effector cells such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules, including perforin and granzymes, from the effector cell, inducing apoptosis in the target B-cell. Obinutuzumab, due to its glycoengineered Fc region, exhibits significantly enhanced ADCC compared to other anti-CD20 antibodies.[4][14]
-
Complement-Dependent Cytotoxicity (CDC): This mechanism involves the activation of the classical complement pathway. After the antibody binds to CD20, the C1q component of the complement system binds to the Fc region of the antibody, initiating a cascade that culminates in the formation of the Membrane Attack Complex (MAC) on the surface of the B-cell. The MAC creates pores in the cell membrane, leading to cell lysis. Ofatumumab is particularly potent at inducing CDC due to its unique binding epitope and high affinity for CD20.[15][16] In contrast, obinutuzumab, as a Type II antibody, is a poor inducer of CDC.[8][9]
-
Direct Cell Death: Some anti-CD20 antibodies, particularly the Type II antibody obinutuzumab, can directly induce apoptosis upon binding to CD20, without the need for immune effector cells or complement.[8][10] This is thought to be mediated through a non-caspase-dependent pathway.
Table 2: Comparative In Vitro Mechanistic Activity
| Mechanism | This compound (unconjugated) | Obinutuzumab | Ocrelizumab | Ofatumumab |
| ADCC | Present, but less potent than second-generation | Very High [4][14] | High[11] | High |
| CDC | Present | Low[8][9] | High[16] | Very High [15][16] |
| Direct Cell Death | Present | High [8][10] | Moderate | Moderate |
| Primary MOA | Radioimmunotherapy [12] | Enhanced ADCC & Direct Cell Death | ADCC & CDC | Enhanced CDC |
Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Principle: This assay measures the ability of an antibody to induce the lysis of target cells by immune effector cells.
Methodology (Time-Resolved Fluorescence Method):
-
Target Cell Preparation: CD20-expressing target cells (e.g., Raji, Daudi) are loaded with a fluorescent dye (e.g., BATDA), which is cleaved by intracellular esterases to a hydrophilic form that is retained in the cytoplasm.
-
Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are prepared at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Assay Setup: Target cells are incubated with serial dilutions of the anti-CD20 antibody in a 96-well plate.
-
Co-culture: Effector cells are added to the wells containing the antibody-coated target cells.
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
Detection: The supernatant is transferred to a new plate, and a europium solution is added. The europium forms a highly fluorescent chelate with the dye released from lysed cells.
-
Measurement: The time-resolved fluorescence is measured using a plate reader, which is proportional to the amount of cell lysis.[17]
Complement-Dependent Cytotoxicity (CDC) Assay
Principle: This assay quantifies the ability of an antibody to lyse target cells via activation of the complement system.
Methodology (Flow Cytometry Method):
-
Target Cell Preparation: CD20-expressing target cells are harvested and washed.
-
Antibody Incubation: Cells are incubated with the anti-CD20 antibody at various concentrations.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the cell suspension.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 2 hours) to allow for complement-mediated lysis.
-
Staining: A viability dye, such as Propidium Iodide (PI) or 7-AAD, is added to the cells. These dyes can only enter cells with compromised membranes.
-
Flow Cytometry Analysis: The percentage of PI or 7-AAD positive cells is determined by flow cytometry, representing the percentage of lysed cells.[18]
Apoptosis Assay
Principle: This assay detects programmed cell death induced by the antibody.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: CD20-expressing cells are treated with the anti-CD20 antibody for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[19][20]
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
Caption: Overview of the distinct mechanisms of action for this compound and second-generation anti-CD20s.
Caption: Step-by-step workflow for a time-resolved fluorescence-based ADCC assay.
Clinical Efficacy and Considerations
Direct head-to-head clinical trials comparing this compound tiuxetan with second-generation anti-CD20s are limited. However, comparisons with rituximab-based regimens provide valuable insights.
A meta-analysis of randomized controlled trials showed that this compound tiuxetan increased the overall response rate (ORR) compared to rituximab in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma (NHL).[21] Another study reported a median progression-free survival (PFS) of 31 months with Zevalin in a cohort of NHL patients.[7]
For second-generation anti-CD20s, the GALLIUM study demonstrated that obinutuzumab-based immunochemotherapy resulted in a significantly longer PFS compared to rituximab-based immunochemotherapy in previously untreated follicular lymphoma.[20] However, this came with a higher incidence of adverse events.[22] In contrast, a meta-analysis suggested that ofatumumab was inferior to rituximab in terms of ORR in induction therapy for CD20+ B-NHL.[21]
Table 3: Selected Clinical Trial Outcomes
| Antibody Regimen | Indication | Comparator | Key Efficacy Endpoint | Reference |
| This compound tiuxetan | Relapsed/Refractory B-cell NHL | Rituximab | Increased Overall Response Rate (OR 3.07) | [21] |
| Obinutuzumab + Chemo | Previously Untreated Follicular Lymphoma | Rituximab + Chemo | Significantly prolonged Progression-Free Survival | [20] |
| Ofatumumab + Chemo | CD20+ B-NHL | Rituximab + Chemo | Inferior Overall Response Rate (OR 0.73) | [21] |
Conclusion
This compound and second-generation anti-CD20 monoclonal antibodies represent distinct therapeutic strategies for B-cell malignancies. This compound's efficacy is primarily driven by its potent radioimmunotherapeutic effect, offering a targeted radiation-based approach. In contrast, second-generation anti-CD20s leverage enhanced immunological effector functions, with obinutuzumab excelling in ADCC and direct cell death, while ofatumumab is a powerful inducer of CDC. Ocrelizumab provides a balanced ADCC and CDC mechanism with reduced immunogenicity.
The choice between these agents depends on various factors, including the specific malignancy, prior treatment history, and the patient's overall health status. For researchers and drug development professionals, understanding these fundamental mechanistic differences is crucial for the rational design of novel therapeutics and the optimization of treatment strategies for patients with B-cell cancers. This guide provides a foundational comparison to aid in these endeavors, highlighting the evolution of anti-CD20 therapy from targeted radiation to sophisticated immunomodulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized Phase II Trial Comparing Obinutuzumab (GA101) With Rituximab in Patients With Relapsed CD20+ Indolent B-Cell Non-Hodgkin Lymphoma: Final Analysis of the GAUSS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Obinutuzumab (GA101) vs. rituximab significantly enhances cell death, antibody-dependent cytotoxicity and improves overall survival against CD20+ primary mediastinal B-cell lymphoma (PMBL) in a xenograft NOD-scid IL2Rgnull (NSG) mouse model: a potential targeted agent in the treatment of PMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of yttrium-90 this compound tiuxetan in the treatment of non-Hodgkin lymphoma. - ASCO [asco.org]
- 8. Frontiers | New and Old Anti-CD20 Monoclonal Antibodies for Nephrotic Syndrome. Where We Are? [frontiersin.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Distribution and efficacy of ofatumumab and ocrelizumab in humanized CD20 mice following subcutaneous or intravenous administration [frontiersin.org]
- 12. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing the efficacy of CD20 antibody therapy through the engineering of a new type II anti-CD20 antibody with enhanced direct and immune effector cell–mediated B-cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Comparison of the Efficacy and Safety of Anti-CD20 B Cells Depleting Drugs in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. sartorius.com [sartorius.com]
- 19. viviabiotech.com [viviabiotech.com]
- 20. Obinutuzumab Versus Rituximab Immunochemotherapy in Previously Untreated iNHL: Final Results From the GALLIUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. opalbiopharma.com [opalbiopharma.com]
Validating Bioassays for Ibritumomab Tiuxetan Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the potency of Ibritumomab tiuxetan, a radioimmunotherapeutic agent. Ensuring the consistent potency of this complex biologic is critical for its clinical efficacy and safety in the treatment of B-cell non-Hodgkin's lymphoma. This document outlines key bioassay approaches, presents comparative data, and provides detailed experimental protocols to aid in the selection and validation of a suitable potency assay.
Introduction to this compound Tiuxetan and its Mechanism of Action
This compound tiuxetan is a murine IgG1 kappa monoclonal antibody, this compound, covalently linked to the chelator tiuxetan, which securely binds the radioisotope Yttrium-90 (⁹⁰Y). The antibody targets the CD20 antigen, a transmembrane protein expressed on the surface of normal and malignant B-lymphocytes. The therapeutic efficacy of this compound tiuxetan stems from a dual mechanism of action:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC): The this compound antibody itself can induce cell death through immunological mechanisms.[1]
-
Radio-induced Apoptosis: The primary mechanism of action is the targeted delivery of β-radiation from ⁹⁰Y to the CD20-expressing cells, leading to DNA damage and apoptosis.[1]
A valid potency bioassay must be able to quantitatively measure the biological activity that is linked to its clinical efficacy. For this compound tiuxetan, this involves assessing both the integrity of the antibody's ability to bind to CD20 and the ability of the radiolabeled conjugate to induce cell death.
Comparison of Bioassay Methodologies
The selection of a potency assay for this compound tiuxetan involves a choice between cell-based assays that measure the ultimate biological effect (cell death) and non-cell-based assays that assess critical molecular interactions.
| Assay Type | Principle | Advantages | Disadvantages | Key Validation Parameters |
| Cell-Based Cytotoxicity Assay (CDC/ADCC) | Measures the ability of this compound tiuxetan to kill CD20-expressing target cells in the presence of complement or effector cells. | Reflects the complete mechanism of action (antibody function and cytotoxicity). High physiological relevance. | Higher variability, more complex to perform, requires cell culture facilities. | Specificity, Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, Range, Robustness. |
| Binding Assay (ELISA or Flow Cytometry) | Quantifies the binding affinity of this compound tiuxetan to the CD20 antigen. | Lower variability, simpler and faster to perform, higher throughput. | Does not directly measure the cytotoxic effect of the radioisotope, may not fully reflect in vivo potency. | Specificity, Accuracy, Precision, Linearity, Range. |
| Radiochemical Purity and Immunoreactivity | Assesses the percentage of ⁹⁰Y successfully conjugated to the antibody and the ability of the radiolabeled antibody to bind to CD20. | Directly measures the integrity of the final drug product. Essential for safety and efficacy. | Does not measure the biological response (cell killing). | Purity, Identity, Stability. |
Experimental Protocols
Cell-Based Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of this compound tiuxetan to induce cell lysis in the presence of complement.
Materials:
-
CD20-expressing B-cell lymphoma cell line (e.g., Daudi, Raji)
-
This compound tiuxetan reference standard and test samples
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Human serum complement
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Culture CD20-positive cells to a density of 1 x 10⁶ cells/mL.
-
Assay Setup: Seed 5 x 10⁴ cells per well in a 96-well plate.
-
Sample Preparation: Prepare serial dilutions of the this compound tiuxetan reference standard and test samples.
-
Incubation with Antibody: Add the diluted antibody preparations to the wells and incubate for 30 minutes at 37°C.
-
Complement Addition: Add a pre-determined optimal concentration of human serum complement to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (fluorescence or luminescence) and calculate the percentage of cell lysis relative to control wells (cells with complement but no antibody). Determine the EC50 (half-maximal effective concentration) for both the reference and test samples. The relative potency of the test sample is calculated by comparing its EC50 to that of the reference standard.
CD20 Binding Affinity Assay (Flow Cytometry)
This assay quantifies the binding of this compound tiuxetan to CD20 on the surface of B-cells.
Materials:
-
CD20-expressing B-cell lymphoma cell line
-
This compound tiuxetan reference standard and test samples
-
Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash CD20-positive cells, then resuspend in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Sample Preparation: Prepare serial dilutions of the this compound tiuxetan reference standard and test samples.
-
Incubation with Primary Antibody: Add 100 µL of the cell suspension to each tube, followed by the addition of the diluted antibody preparations. Incubate for 1 hour on ice.
-
Washing: Wash the cells twice with cold PBS with 1% BSA.
-
Incubation with Secondary Antibody: Resuspend the cell pellets in the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS with 1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the antibody concentration and determine the Kd (dissociation constant) or EC50 for binding. Calculate the relative potency based on the binding curves of the test sample and the reference standard.
Radiochemical Purity Assessment (Thin-Layer Chromatography - TLC)
This method separates the radiolabeled antibody from free ⁹⁰Y.
Materials:
-
⁹⁰Y-labeled this compound tiuxetan
-
ITLC (Instant Thin-Layer Chromatography) strips
-
Saline solution (0.9% NaCl)
-
Developing chamber
-
Radioisotope detector (e.g., gamma counter or TLC scanner)
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the ⁹⁰Y-Ibritumomab tiuxetan solution onto the origin of an ITLC strip.
-
Development: Place the strip in a developing chamber containing a shallow pool of saline solution. Allow the solvent to migrate up the strip.
-
Drying and Cutting: Once the solvent front has reached the top, remove the strip and allow it to dry. Cut the strip into two halves (origin and solvent front).
-
Radioactivity Measurement: Measure the radioactivity of each half using a suitable detector.
-
Calculation: The radiolabeled antibody remains at the origin, while free ⁹⁰Y migrates with the solvent front. Calculate the radiochemical purity as: (Counts at origin / (Counts at origin + Counts at solvent front)) x 100%. A purity of ≥95% is typically required.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflow for bioassay validation and the signaling pathway of this compound tiuxetan.
Caption: Experimental workflow for this compound tiuxetan bioassay validation.
Caption: Signaling pathway of this compound tiuxetan leading to B-cell death.
Conclusion
The validation of a bioassay for this compound tiuxetan potency is a multifaceted process that requires careful consideration of the drug's complex mechanism of action. While cell-based cytotoxicity assays offer high physiological relevance by measuring the ultimate biological outcome, binding assays and radiochemical purity tests provide valuable, often more precise, data on critical quality attributes. A combination of these methods often provides the most comprehensive characterization of this compound tiuxetan potency. The choice of the final validated potency assay will depend on the specific regulatory requirements, the phase of drug development, and the desired balance between physiological relevance and assay performance characteristics. This guide provides the foundational information and protocols to assist researchers and drug developers in making informed decisions for the successful validation of an this compound tiuxetan potency bioassay.
References
The Bystander Effect in Radioimmunotherapy: A Comparative Analysis of Alpha and Beta Emitters
For Immediate Release
A comprehensive analysis of the bystander effect in different radioimmunotherapy (RIT) agents reveals significant differences in the mechanisms and efficacy of alpha- and beta-emitting radionuclides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the bystander effect, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
The bystander effect, a phenomenon where non-irradiated cells exhibit radiation-induced damage due to signals from nearby irradiated cells, plays a crucial role in the overall therapeutic efficacy of RIT. This indirect cell-killing mechanism can enhance the anti-tumor effects of RIT, particularly in tumors with heterogeneous antigen expression where not all cancer cells may be targeted directly by the radiolabeled antibody.
Comparative Analysis of Bystander Effects: Alpha vs. Beta Emitters
The choice of radionuclide is a critical determinant of the nature and extent of the bystander effect in RIT. High linear energy transfer (LET) alpha emitters and low-LET beta emitters induce distinct bystander responses.
| Radionuclide Type | Key Characteristics | Bystander Effect Profile |
| Alpha Emitters | High LET, short-range particles (typically a few cell diameters) | Potent inducers of the bystander effect, causing complex DNA damage and significant cytotoxicity in neighboring cells. The effect is often localized due to the short particle range. |
| Beta Emitters | Low LET, longer-range particles (can traverse multiple cell diameters) | Induce a more diffuse bystander effect over a larger area. The cytotoxicity in bystander cells is generally less severe compared to alpha emitters for a given absorbed dose to the targeted cell. |
Quantitative Data on Bystander Effects
Quantifying the bystander effect is essential for comparing the efficacy of different RIT agents. Common endpoints for measuring the bystander effect include clonogenic survival, micronuclei formation, and the induction of DNA double-strand breaks (visualized as γH2AX foci).
Table 1: Comparative Clonogenic Survival in Bystander Cells
| Radioimmunotherapy Agent | Cell Line | Experimental Model | Bystander Cell Survival Fraction (Approx.) | Reference |
| Alpha Emitter (²¹³Bi-labeled) | Melanoma | Co-culture | ~50% reduction compared to control | [1] |
| Beta Emitter (¹⁷⁷Lu-labeled) | Colon Cancer | Pre-targeted RIT | Significant inhibition of tumor growth, suggesting a bystander contribution | [2] |
| External Beam (α-particles) | C3H 10T(1/2) | Microbeam | Fewer colonies than non-irradiated controls | [3] |
Note: Data are compiled from different studies and experimental conditions may vary.
Table 2: Comparative Genotoxicity in Bystander Cells
| Radioimmunotherapy Agent/Radiation | Cell Line | Endpoint | Bystander Effect Observation | Reference |
| Alpha Emitter (²¹³Bi-labeled) | Melanoma | γH2AX foci | Increased foci formation in bystander cells | [1] |
| External Beam (X-rays) | K562 | Micronuclei | Increased frequency of micronuclei in bystander cells | [4][5] |
| External Beam (γ-rays) | HaCaT | γH2AX foci | Time-dependent increase in foci in bystander cells | [6] |
Note: Data are compiled from different studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect. Below are summaries of common experimental protocols.
Medium Transfer Assay
This method assesses the role of soluble factors released by irradiated cells in mediating the bystander effect.
Workflow:
-
Irradiation of Donor Cells: Culture donor cells to approximately 80-90% confluency. Irradiate the cells with the specific radioimmunotherapy agent or external beam radiation.
-
Conditioned Medium Collection: After a defined incubation period (e.g., 1 to 48 hours), collect the culture medium (conditioned medium) from the irradiated donor cells.
-
Medium Transfer: Centrifuge the conditioned medium to remove any detached cells and debris. Transfer the supernatant to recipient (bystander) cell cultures.
-
Analysis of Bystander Effects: After a further incubation period, assess the recipient cells for desired endpoints such as clonogenic survival, micronuclei formation, or γH2AX foci.[7][8]
Caption: Workflow of the medium transfer assay.
Co-culture Assay
This method allows for the investigation of bystander effects mediated by both soluble factors and direct cell-to-cell contact through gap junctions.
Workflow:
-
Cell Seeding: Seed two different cell populations in a co-culture system. One population (donor cells) is targeted by the radioimmunotherapy, while the other (bystander cells) is not. Transwell inserts are often used to separate the populations while allowing the sharing of medium.
-
Treatment: Treat the donor cell population with the radioimmunotherapy agent.
-
Incubation: Co-culture the two cell populations for a specified duration.
-
Analysis: Harvest the bystander cells and analyze for endpoints such as viability, apoptosis, or DNA damage.[9]
Caption: Workflow of the co-culture assay.
Signaling Pathways in the Bystander Effect
The bystander effect is mediated by a complex network of signaling molecules and pathways. Key players include reactive oxygen species (ROS), nitric oxide (NO), and various cytokines such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).
TGF-β Signaling Pathway
TGF-β is a crucial cytokine involved in the bystander effect, often leading to growth arrest and apoptosis in recipient cells.
Caption: TGF-β signaling cascade in bystander cells.[10][11][12]
Nitric Oxide (NO) Signaling Pathway
NO is a key signaling molecule that can diffuse across cell membranes and induce DNA damage and apoptosis in bystander cells.
Caption: Nitric oxide-mediated bystander signaling.[13][14][15]
Conclusion
The bystander effect is a significant contributor to the therapeutic efficacy of radioimmunotherapy. Alpha emitters appear to induce a more potent, albeit more localized, bystander effect compared to the more diffuse effect of beta emitters. The choice of radionuclide should be carefully considered in the context of tumor characteristics and the desired therapeutic outcome. Further research is warranted to fully elucidate the complex signaling networks involved and to harness the bystander effect for more effective cancer therapy. This guide provides a foundational understanding to aid in the design and interpretation of future studies in this promising area of oncology.
References
- 1. Targeted alpha anticancer therapies: update and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α- Versus β-Emitting Radionuclides for Pretargeted Radioimmunotherapy of Carcinoembryonic Antigen–Expressing Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radiation-induced bystander effect for clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. The bystander effect-induced formation of micronucleated cells is inhibited by antioxidants, but the parallel induction of apoptosis and loss of viability are not affected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bystander Response Following High-Dose X-irradiation; Time-dependent Nature of GammaH2AX Foci and Cell Death Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Supernatant Transfer Assay and Transwell® Assay [protocols.io]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay to measure bystander cytotoxicity of targeted alpha-particle therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of nitric oxide in the radiation-induced bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of nitric oxide in the radiation-induced bystander effect - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Ibritumomab in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term efficacy of Ibritumomab, a murine anti-CD20 monoclonal antibody used in radioimmunotherapy for B-cell non-Hodgkin's lymphoma. While extensive clinical data in humans exists for this compound tiuxetan (Zevalin®), published long-term efficacy studies in animal models are scarce. This guide addresses this gap by presenting available preclinical data, including biodistribution studies, and drawing comparisons with other anti-CD20 radioimmunotherapies for which long-term animal model data is available. Furthermore, it details the underlying mechanism of action and provides a framework for the experimental protocols used in such preclinical evaluations.
Mechanism of Action: Targeting CD20 for B-Cell Depletion
This compound targets the CD20 antigen, a transmembrane phosphoprotein expressed on the surface of normal and malignant B-lymphocytes. The therapeutic efficacy of this compound tiuxetan stems from a dual mechanism of action. The monoclonal antibody itself can induce cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis. When chelated with a radioisotope such as Yttrium-90 (⁹⁰Y), this compound delivers targeted radiation to the tumor cells, leading to DNA damage and cell death, a process that also affects nearby tumor cells in what is known as the crossfire effect.[1]
CD20-Mediated Apoptotic Signaling Pathway
The binding of an anti-CD20 antibody like this compound to the CD20 antigen on B-cells can trigger a cascade of intracellular signaling events that culminate in apoptosis. This process is often initiated by the translocation of the CD20-antibody complex into lipid rafts, which are specialized membrane microdomains enriched with signaling molecules. This clustering activates Src-family tyrosine kinases (such as Lyn, Fyn, and Lck), leading to the phosphorylation of downstream effector proteins. This signaling cascade results in an influx of calcium ions and the activation of caspases, the key executioners of apoptosis.
Preclinical Efficacy of Anti-CD20 Radioimmunotherapy in Animal Models
Biodistribution of ¹¹¹In-Ibritumomab Tiuxetan in a Murine Xenograft Model
Biodistribution studies are crucial for determining the tumor-targeting capabilities and off-target accumulation of radioimmunoconjugates. The following table summarizes the biodistribution of ¹¹¹In-labeled this compound in athymic mice bearing Ramos B-cell tumors.
| Time Point | Tumor (% ID/g) | Spleen (% ID/g) | Liver (% ID/g) | Lungs (% ID/g) | Tumor/Muscle Ratio |
| 1 h | 0.5 ± 0.2 | 11.5 ± 1.5 | 10.3 ± 1.6 | 14.2 ± 1.4 | 1.5 ± 0.6 |
| 72 h | 13.4 ± 1.0 | 9.9 ± 1.8 | 9.9 ± 1.8 | 7.6 ± 0.3 | 20.6 ± 7.2 |
| % ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation.[2] |
These data demonstrate a progressive accumulation of the radioimmunoconjugate in the tumor over time, with a significant increase in the tumor-to-muscle ratio, indicating favorable tumor targeting.[2]
Long-Term Survival in Animal Models with Other Anti-CD20 Radioimmunotherapies
To provide a comparative perspective on long-term efficacy, the following table summarizes survival data from preclinical studies of other anti-CD20 radioimmunotherapies in mouse models of human B-cell lymphoma. These studies, while not directly on this compound, illustrate the curative potential of this class of drugs in preclinical settings.
| Radioimmunotherapy | Animal Model | Key Findings | Median Survival |
| [¹⁷⁷Lu]Lu-ofatumumab | Mice with human B-cell lymphoma | A single dose of 8.51 MBq resulted in rapid tumor elimination and long-term survival. | >221 days (vs. 19 days for untreated) |
| ¹⁷⁷Lu-lilotomab | Rituximab-resistant non-Hodgkin's lymphoma mouse model | Combination with rituximab synergistically suppressed tumor growth. | Doubled compared to ¹⁷⁷Lu-lilotomab alone; 5x longer than rituximab alone. |
These studies highlight the significant survival benefit conferred by anti-CD20 radioimmunotherapy in preclinical models, suggesting that this compound would likely exhibit similar long-term efficacy.
Experimental Protocols
Detailed experimental protocols for long-term efficacy studies of this compound in animal models are not extensively published. However, a representative workflow can be constructed based on standard practices in the field, as exemplified by studies on similar radioimmunotherapies.
Representative Experimental Workflow for Assessing Long-Term Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the long-term efficacy of a radioimmunotherapy agent in a murine xenograft model of B-cell lymphoma.
Key Methodological Considerations:
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mouse strains are typically used for xenograft models with human B-cell lymphoma cell lines (e.g., Raji, Ramos).
-
Tumor Inoculation: Tumor cells are generally inoculated subcutaneously or intravenously to establish localized or disseminated disease models, respectively.
-
Treatment Groups: A comprehensive study would include a vehicle control, an unlabeled antibody control (to assess the antibody's naked effect), the radioimmunotherapy arm (this compound tiuxetan), and a comparator arm with an alternative therapy (e.g., rituximab or a standard chemotherapy agent).
-
Dosing: The dose of the radioimmunotherapy is a critical parameter and is often determined from prior dosimetry and toxicology studies. Dosing can be a single administration or a fractionated regimen.
-
Endpoints: Primary endpoints for long-term efficacy include tumor growth delay, tumor regression, and overall survival.
Clinical Comparison: this compound Tiuxetan vs. Rituximab in Humans
While preclinical comparative long-term efficacy data is limited, numerous clinical trials have compared this compound tiuxetan with Rituximab in patients with non-Hodgkin's lymphoma. These studies consistently demonstrate a higher overall response rate for this compound tiuxetan.
| Study Population | This compound Tiuxetan (Overall Response Rate) | Rituximab (Overall Response Rate) |
| Relapsed/Refractory Follicular NHL | 80% | 56% |
| Rituximab-Refractory Follicular NHL | 74% | N/A |
Data from human clinical trials.[1]
These clinical findings underscore the enhanced efficacy of the radioimmunoconjugate over the unconjugated antibody, a result that would be anticipated to be recapitulated in relevant long-term animal model studies.
Conclusion
The assessment of the long-term efficacy of this compound in animal models is informed by its mechanism of action, biodistribution data, and comparative efficacy data from other anti-CD20 radioimmunotherapies. The available preclinical evidence, coupled with extensive clinical trial data, strongly supports the potent and durable anti-tumor activity of this compound tiuxetan. The provided experimental framework offers a basis for designing future long-term preclinical studies to further elucidate its comparative efficacy and to explore novel therapeutic combinations. For researchers and drug development professionals, the data collectively suggest that radioimmunotherapy with agents like this compound represents a powerful strategy for achieving long-term disease control in B-cell malignancies.
References
Safety Operating Guide
A Step-by-Step Guide to the Proper Disposal of Ibritumomab and Associated Radioactive Waste
For researchers, scientists, and drug development professionals handling Ibritumomab, a radiopharmaceutical, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This compound is labeled with the radioisotope Yttrium-90 (⁹⁰Y), and therefore, all waste generated from its use is considered radioactive and must be managed accordingly. The primary method for the disposal of waste contaminated with short-lived radioisotopes like ⁹⁰Y is "decay-in-storage" (DIS).[1][2][3] This process involves storing the radioactive waste for a sufficient period to allow the radioactivity to decay to background levels, after which it can be disposed of as regular, non-radioactive waste.[1][2][3]
The receipt, storage, use, transfer, and disposal of radiopharmaceuticals are subject to national and local regulations.[4] It is imperative that all procedures comply with the guidelines set forth by the relevant competent official organizations.
Quantitative Data for Yttrium-90 Disposal
The following table summarizes the key quantitative parameters for the disposal of Yttrium-90, the radioisotope in the this compound therapeutic regimen.
| Parameter | Value | Unit | Notes |
| Half-life of Yttrium-90 | 64.04[5] | Hours | This is the time it takes for half of the radioactive atoms to decay. |
| Standard Decay Period | 10 | Half-lives | Waste must be stored for a minimum of 10 half-lives to ensure sufficient decay.[1][6] |
| Calculated Storage Time | ~27 | Days | This is the approximate time required for 10 half-lives (64.04 hours/half-life * 10 half-lives / 24 hours/day). |
| Disposal Threshold | Indistinguishable from background | - | Waste can be disposed of as non-radioactive when its radiation level is no longer detectable above natural background radiation.[1][2][3] |
Experimental Protocol: Decay-In-Storage (DIS) for this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of waste contaminated with ⁹⁰Y-Ibritumomab.
Materials:
-
Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and disposable gloves.
-
Clearly labeled, leak-proof, and shielded radioactive waste containers. Acrylic shielding is recommended for the high-energy beta emissions of ⁹⁰Y.[4][7]
-
Radioactive material labels.
-
A calibrated radiation survey meter (e.g., a Geiger-Müller counter) capable of detecting beta radiation.[1]
-
Waste logs.
Procedure:
-
Waste Segregation: At the point of generation, separate radioactive waste from non-radioactive waste. Furthermore, segregate ⁹⁰Y waste from other radioactive waste to prevent cross-contamination and to ensure proper decay calculations.[2]
-
Waste Collection:
-
Place all solid waste contaminated with this compound (e.g., vials, syringes, needles, gloves, absorbent paper) into a designated, shielded radioactive waste container.[4]
-
Needles and other sharps must be placed in a puncture-resistant sharps container that is also appropriately shielded.
-
For liquid waste, if local regulations permit, it may be solidified before being placed in the solid waste container. Otherwise, follow specific institutional procedures for radioactive liquid waste.
-
-
Labeling and Record Keeping:
-
Clearly label the waste container with the radioisotope (⁹⁰Y), the date the waste was placed in the container, and the initial activity level if known.
-
Maintain a detailed waste log for each container, documenting its contents and the date it was sealed.[1]
-
-
Storage for Decay:
-
Final Survey and Disposal:
-
After the decay period, move the container to a low-background area for surveying.
-
Using a calibrated survey meter, monitor all surfaces of the waste container to ensure that the radiation levels are indistinguishable from background radiation.[1][2][3][6]
-
If the radiation levels are at background, the waste can be considered non-radioactive.
-
Before disposal, all radioactive material labels must be defaced or removed from the waste containers.[1][2][3]
-
Dispose of the waste in the appropriate non-radioactive waste stream (e.g., regular trash, biomedical waste, or sharps container), in accordance with institutional and local regulations.
-
Record the final survey results, the date of disposal, and the name of the individual who performed the survey in the waste log. Retain these records for inspection.[6]
-
-
Contingency for Detectable Radioactivity: If the survey indicates radiation levels above background after the 10-half-life decay period, the waste must be returned to storage for further decay. Re-survey the waste after an additional decay period (e.g., one or more half-lives) before attempting disposal again.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated radioactive waste.
A flowchart outlining the key stages of this compound waste disposal.
References
- 1. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. scp.nrc.gov [scp.nrc.gov]
- 3. nrc.gov [nrc.gov]
- 4. Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OAR 333-116-0290 – Decay-In-Storage [oregon.public.law]
- 7. mpcphysics.com [mpcphysics.com]
Essential Safety and Logistical Information for Handling Ibritumomab Tiuxetan
For researchers, scientists, and drug development professionals, the safe handling of Ibritumomab tiuxetan (Zevalin®), a Yttrium-90 (⁹⁰Y) labeled radioimmunotherapeutic agent, is paramount. Adherence to strict safety protocols is essential to minimize radiation exposure and ensure product integrity. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The handling of this compound tiuxetan necessitates the use of specific PPE to protect personnel from beta radiation and potential contamination. Universal precautions should be considered the minimum standard, with additional radiation-specific safety measures.
| PPE Component | Specification and Use |
| Gloves | Double gloving with disposable nitrile or rubber gloves is recommended.[1][2] This provides a barrier against direct contact with the radiopharmaceutical. |
| Lab Coat/Gown | A long-sleeved laboratory coat or gown, preferably with a closed front and elastic cuffs, should be worn at all times in areas where radioactive materials are handled.[1][3] |
| Eye Protection | Safety glasses or goggles are mandatory to protect the eyes from splashes.[1] In situations with a higher risk of splashing, a full-face shield should be used.[2] |
| Shielding | Acrylic shielding, such as benchtop shields and syringe shields, is crucial for minimizing exposure to the high-energy beta emissions from ⁹⁰Y.[4][5][6][7] |
| Dosimetry | All personnel handling this compound tiuxetan must wear personal dosimeters to monitor their radiation exposure.[8] |
| Footwear | Closed-toe shoes must be worn in all areas where radioactive materials are handled.[1] |
Operational Workflow for Handling this compound Tiuxetan
The following diagram outlines the critical steps in the handling of this compound tiuxetan, from receipt to disposal. Each stage requires meticulous attention to safety and aseptic techniques.
Detailed Experimental Protocol
The handling of this compound tiuxetan must be performed by qualified and authorized personnel in a designated clinical setting.[9][10][11][12]
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Monitor the external surface of the package for radiation levels and check for removable contamination as required by regulations.[13]
-
Maintain detailed records of the receipt of all radioactive materials.[13]
2. Storage:
-
Store radiopharmaceuticals in well-ventilated areas within well-closed, shielded containers.[1]
-
Ensure storage areas are designed to maintain radiation exposure to personnel at a level that is As Low As Reasonably Achievable (ALARA).[3]
3. Radiolabeling and Preparation:
-
The contents of the this compound tiuxetan kit are not radioactive until radiolabeling with Yttrium-90.[14]
-
Employ strict aseptic techniques throughout the preparation process to ensure sterility.[9][13]
-
Use appropriate vial and syringe shields during the compounding of the radiopharmaceutical.[3][6]
4. Quality Control:
-
Before administration, the radiochemical purity of the prepared ⁹⁰Y-Ibritumomab tiuxetan solution must be verified.[9][10]
-
The preparation should only be administered if the average radiochemical purity is 95% or greater.[9][10]
5. Administration:
-
The prepared solution is administered as a slow intravenous infusion over 10 minutes.[9][10][11][14]
-
An in-line 0.22 µm low-protein-binding filter must be used between the syringe and the infusion port.[9][11][14]
-
After the infusion, the line should be flushed with at least 10 mL of 0.9% sodium chloride solution.[9][11][14]
-
Closely monitor the infusion site for any signs of extravasation, such as swelling or pain.[14] If extravasation is suspected, the infusion must be stopped immediately and restarted in another limb.[14]
6. Waste Disposal:
-
Segregate radioactive waste from non-radioactive waste.[8]
-
All materials that have come into contact with the radiopharmaceutical, including vials, syringes, needles, and contaminated PPE, must be disposed of as radioactive waste.
-
Store radioactive waste in clearly labeled, shielded containers in a designated and secure area.[6]
-
Disposal of radioactive waste must be in accordance with institutional and national regulations.[9][10][11][12] The primary route of biological elimination is through the urine.[4]
7. Decontamination:
-
Regularly monitor work areas for contamination using a radiation detection survey meter.[3]
-
In case of a spill, decontaminate the area following established institutional procedures for radioactive spills.
By adhering to these safety and logistical guidelines, research and clinical professionals can handle this compound tiuxetan safely and effectively, minimizing risks to themselves and the environment while ensuring the integrity of this important therapeutic agent.
References
- 1. Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances | Pharmaguideline [pharmaguideline.com]
- 2. aupe.org [aupe.org]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. Radiation safety considerations with yttrium 90 this compound tiuxetan (Zevalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. lemerpax.com [lemerpax.com]
- 7. Practical considerations and radiation safety in radioimmunotherapy with yttrium 90 this compound tiuxetan (Zevalin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medi-thailand.com [medi-thailand.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
